RO5166017
Description
Propriétés
IUPAC Name |
(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPONHQQJLWPUPH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030323 | |
| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048346-74-2 | |
| Record name | RO-5166017 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-5166017 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RO5166017: A Selective TAAR1 Agonist - A Technical Guide
This technical guide provides an in-depth overview of RO5166017, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of TAAR1 activation. This document details the compound's binding affinity, functional activity, and key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Compound Properties and Activity
This compound, developed by Hoffmann-La Roche, is a valuable tool for studying the physiological roles of TAAR1 due to its high selectivity over other receptors.[1] It is an orally active compound that crosses the blood-brain barrier.[2]
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound for TAAR1 across different species, as well as its efficacy (Emax) in stimulating cAMP production.
Table 1: Binding Affinity of this compound for TAAR1
| Species | Ki (nM) | Cell Line | Reference(s) |
| Human | 31 | HEK293 | [2] |
| Cynomolgus Monkey | 24 | HEK293 | [2] |
| Rat | 2.7 | HEK293 | [2] |
| Mouse | 1.9 | HEK293 | [2] |
Table 2: Functional Potency and Efficacy of this compound at TAAR1 (cAMP Accumulation)
| Species | EC50 (nM) | Emax (%) | Cell Line | Reference(s) |
| Human | 55 | 95 | HEK293 | [1] |
| Cynomolgus Monkey | 97 | 81 | HEK293 | [1] |
| Rat | 14 | 90 | HEK293 | [1] |
| Mouse | 3.3 - 8.0 | 65 - 72 | HEK293 | [1] |
Signaling Pathways of TAAR1 Activation
Activation of TAAR1 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] However, research has revealed a more complex signaling network, including interactions with other receptors and activation of downstream kinases.
Primary Gαs-cAMP Signaling Pathway
The canonical signaling pathway for TAAR1 is depicted below.
TAAR1 and Dopamine (B1211576) D2 Receptor Interaction
TAAR1 can form heterodimers with the dopamine D2 receptor (D2R), leading to a functional interaction that modulates downstream signaling.[3][4][5] This interaction is significant as it can alter the cellular response to both TAAR1 agonists and D2R ligands. Specifically, the activation of the TAAR1-D2R complex has been shown to negatively modulate GSK3β signaling.[3]
Downstream ERK Signaling
TAAR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting a role in regulating cellular processes such as gene expression and neuroplasticity.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for TAAR1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of RO5166017: A TAAR1 Agonist with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic systems. Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the physiological roles of TAAR1 due to its high selectivity over other receptors. Preclinical studies have demonstrated its potential therapeutic utility in a range of neuropsychiatric disorders, including psychosis, addiction, and anxiety. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its mechanism of action, key experimental data, and detailed methodologies.
Introduction
Trace amines are a class of endogenous molecules structurally related to classical monoamine neurotransmitters, but present at much lower concentrations in the brain. The discovery of the Trace Amine-Associated Receptors (TAARs), particularly TAAR1, has opened new avenues for understanding the regulation of dopamine (B1211576), serotonin, and norepinephrine (B1679862) systems.[1] TAAR1 is activated by trace amines such as β-phenylethylamine and p-tyramine, as well as amphetamine-like psychostimulants.[2] Its activation has been shown to modulate the activity of monoaminergic neurons, making it a promising target for the treatment of various neurological and psychiatric conditions.[3]
The development of selective TAAR1 agonists has been challenging due to the structural similarities between TAAR1 and other monoamine receptors. This compound emerged as a significant breakthrough, being one of the first highly selective TAAR1 agonists with no significant activity at other targets.[4][5] This selectivity allows for the precise investigation of TAAR1-mediated effects, distinguishing them from the broader actions of less selective compounds like methamphetamine or MDMA.[4]
Pharmacodynamics
Mechanism of Action
This compound acts as a potent agonist at the TAAR1 receptor.[4][5] TAAR1 is primarily coupled to the Gs alpha subunit of G proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This signaling cascade is believed to be the primary mechanism through which this compound exerts its effects.
In vivo studies have revealed that this compound's mechanism extends to the modulation of key neuronal circuits. It has been shown to inhibit the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[4][5] Interestingly, it does not affect the firing of noradrenergic neurons in the locus coeruleus, a region with low TAAR1 expression.[4][5] Furthermore, research indicates that this compound selectively inhibits the activity of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα) in the nucleus accumbens (NAc), a pathway implicated in drug-seeking behaviors.[7][8]
Receptor Binding and Functional Activity
The binding affinity (Ki) and functional potency (EC50) of this compound have been characterized across multiple species, demonstrating its cross-species activity. The maximal efficacy (Emax) indicates that it acts as a partial to near-full agonist depending on the species.[4][5]
Table 1: In Vitro Pharmacology of this compound at TAAR1
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, %) |
| Human | 31[2][9] | 55[4][5] | 95[4][5] |
| Cynomolgus Monkey | 24[2][9] | 97[4][5] | 81[4][5] |
| Rat | 2.7[2][9] | 14[4][5] | 90[4][5] |
| Mouse | 1.9[2][9] | 3.3 - 8.0[4][5] | 65 - 72[4][5] |
Preclinical Development and Key Findings
The preclinical development of this compound has focused on its potential as a treatment for neuropsychiatric disorders, particularly those involving dysregulation of the dopaminergic system.
Antipsychotic-like Effects
This compound has demonstrated efficacy in animal models of psychosis. It effectively blocks hyperlocomotion induced by dopamine-releasing agents like cocaine and in dopamine transporter knockout (DAT-KO) mice.[9] This suggests an ability to counteract hyperdopaminergic states, a key feature of psychosis.
Effects on Substance Use Disorders
This compound has shown promise in models of addiction. It has been found to inhibit the expression of cocaine-induced conditioned place preference (CPP) and reduce cocaine-induced relapse-like behaviors in rodents.[4][5] It also attenuates nicotine-induced dopamine release in the nucleus accumbens and reduces nicotine (B1678760) intake.[4][5]
Anxiolytic and Anti-stress Effects
The compound exhibits anxiolytic-like properties in animal models. For instance, it has been shown to prevent stress-induced hyperthermia in rodents, a common measure of anxiety.[4][5]
Table 2: Key Preclinical In Vivo Effects of this compound
| Model | Species | Effect of this compound | Reference(s) |
| Cocaine-Induced Hyperlocomotion | Mouse | Dose-dependent suppression | [4] |
| Dopamine Transporter Knockout (DAT-KO) Mice | Mouse | Suppression of spontaneous hyperactivity | [4] |
| Cocaine-Induced Conditioned Place Preference (CPP) | Mouse | Inhibition of expression | [4][5] |
| Stress-Induced Hyperthermia | Rodents | Prevention | [4][5] |
| Nicotine-Induced Dopamine Release | Rodents | Inhibition in the Nucleus Accumbens | [4][5] |
Experimental Protocols
In Vitro Functional Assay: cAMP Measurement in HEK293 Cells
This protocol describes the measurement of intracellular cAMP levels in Human Embryonic Kidney 293 (HEK293) cells stably expressing TAAR1, a common method to assess the functional activity of TAAR1 agonists like this compound.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.[4]
-
Cells are transiently or stably transfected with a plasmid encoding the human, monkey, rat, or mouse TAAR1 gene using a suitable transfection reagent (e.g., Lipofectamine).[4]
-
-
cAMP Accumulation Assay:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer (e.g., Hank's Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
Cells are incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).[4]
-
Ex Vivo Electrophysiology: Neuronal Firing in Brain Slices
This protocol outlines the procedure for recording the firing rate of dopaminergic neurons in the VTA of mouse brain slices to assess the inhibitory effect of this compound.
Methodology:
-
Brain Slice Preparation:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices (e.g., 250-300 µm thick) containing the VTA are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
VTA dopaminergic neurons are identified based on their location and characteristic electrophysiological properties (e.g., slow, regular firing rate and a prominent hyperpolarization-activated current, Ih).
-
Spontaneous firing activity is recorded in the cell-attached or whole-cell patch-clamp configuration.
-
A stable baseline firing rate is established before bath application of this compound at various concentrations.
-
Changes in the firing frequency are recorded and analyzed.
-
In Vivo Behavioral Assay: Cocaine-Induced Hyperlocomotion
This protocol describes a standard behavioral paradigm to evaluate the ability of this compound to attenuate the stimulant effects of cocaine in mice.
Methodology:
-
Animals and Habituation:
-
Male mice are individually housed and habituated to the testing room and locomotor activity chambers for several days prior to the experiment.
-
On the test day, mice are placed in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow locomotor activity to decline to a stable baseline.
-
-
Drug Administration and Testing:
-
Mice are pre-treated with either vehicle or this compound via an appropriate route of administration (e.g., intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30 minutes), mice are administered cocaine (e.g., 15-20 mg/kg, i.p.) or saline.
-
Mice are immediately returned to the locomotor activity chambers, and their horizontal activity is recorded for a set period (e.g., 60-90 minutes) using automated activity monitoring systems.
-
The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. TAAR1 Knockout Cell Line (HEK293) – EDITGENE [editxor.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. Culture and transfection of HEK293T cells [protocols.io]
- 8. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of RO5166017: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in a range of neurological and psychiatric disorders.[1] Developed by Hoffmann-La Roche, this compound has emerged as a critical tool for elucidating the physiological roles of TAAR1, largely due to its high selectivity over other monoaminergic targets.[1][2] Unlike endogenous TAAR1 agonists, which are often rapidly metabolized, or other pharmacological agents that exhibit activity at multiple receptors, this compound allows for the specific investigation of TAAR1-mediated effects.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics
This compound acts as a partial to near-full agonist at TAAR1, with its efficacy varying across different species.[1][2] Its primary mechanism of action involves the activation of TAAR1, leading to the modulation of downstream signaling cascades and neuronal activity.
Binding Affinity and Functional Activity
The affinity (Ki) and functional potency (EC50) of this compound have been characterized in various species, demonstrating high potency, particularly at rodent TAAR1. The maximal efficacy (Emax) is expressed relative to the endogenous agonist β-phenylethylamine (PEA).
| Species | Ki (nM) | EC50 (nM) | Emax (%) |
| Human | 31[3][4][5] | 55[2] | 95[2] |
| Cynomolgus Monkey | 24[3][4][5] | 97[2] | 81[2] |
| Rat | 2.7[3][4][5] | 14[2] | 90[2] |
| Mouse | 1.9[3][4][5] | 3.3 - 8.0[2] | 65 - 72[2] |
| Table 1: Binding Affinity (Ki), Functional Potency (EC50), and Maximal Efficacy (Emax) of this compound at TAAR1 across different species. |
Selectivity
This compound exhibits high selectivity for TAAR1 over a broad panel of other receptors, ion channels, and transporters, with Ki values for off-target interactions being significantly lower. This selectivity is crucial for attributing its pharmacological effects directly to TAAR1 activation.
Signaling Pathways
Activation of TAAR1 by this compound leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] In vivo studies in rats have shown that this compound selectively inhibits the activity of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα) in the nucleus accumbens in a TAAR1-dependent manner.[2] However, it did not affect other signaling pathways such as PKA, PKC, ERK1/2, or CREB in vivo.[2]
In Vitro and In Vivo Effects
Neuronal Firing
Ex vivo studies on mouse brain slices have demonstrated that this compound inhibits the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][2] This effect is absent in TAAR1 knockout mice, confirming the receptor's involvement.
Behavioral Effects
In vivo studies in rodents have revealed a range of behavioral effects mediated by this compound, including:
-
Anxiolytic-like effects: It has been shown to prevent stress-induced hyperthermia.[2][3]
-
Antipsychotic-like effects: this compound attenuates hyperlocomotion induced by psychostimulants like cocaine and by NMDA receptor antagonists.[3][4]
-
Modulation of reward and addiction-related behaviors: The compound has been found to inhibit the expression of cocaine-induced conditioned place preference and reduce nicotine (B1678760) intake and relapse-like behaviors.[2][4]
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound possesses favorable in vivo properties. It is orally active and demonstrates preferential distribution to the brain over plasma, a desirable characteristic for a centrally acting therapeutic agent.[4]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for TAAR1.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the target TAAR1 receptor are cultured and harvested. The cells are then homogenized, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand for TAAR1 (e.g., [3H]this compound) and varying concentrations of the unlabeled competitor, this compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate cAMP production following TAAR1 activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing TAAR1 are seeded in multi-well plates.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax values.
Electrophysiological Recordings
To assess the effect of this compound on neuronal activity, whole-cell patch-clamp recordings are performed on brain slices.
Methodology:
-
Brain Slice Preparation: Rodent brains are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA or DRN are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from identified dopaminergic (in VTA) or serotonergic (in DRN) neurons.
-
Drug Application: A stable baseline firing rate is established before this compound is bath-applied at various concentrations.
-
Data Analysis: Changes in neuronal firing frequency, membrane potential, and other electrophysiological parameters are recorded and analyzed.
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug and its potential to modulate the rewarding effects of other substances.
Methodology:
-
Pre-Conditioning Phase: On the first day, animals are allowed to freely explore a two-compartment apparatus to establish baseline preference for either compartment.
-
Conditioning Phase: Over several days, animals receive an injection of the drug (e.g., cocaine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment. To test the effect of this compound, it can be administered prior to the cocaine injection.
-
Test Phase: On the final day, the animals are placed back in the apparatus in a drug-free state with free access to both compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. The ability of this compound to block this preference is then assessed.
Conclusion
This compound is a highly selective and potent TAAR1 agonist that has proven invaluable for the preclinical investigation of this receptor system. Its well-characterized pharmacological profile, favorable pharmacokinetic properties, and demonstrated efficacy in various in vitro and in vivo models underscore the therapeutic potential of targeting TAAR1 for a variety of neuropsychiatric conditions. This technical guide provides a comprehensive summary of the core pharmacological data and experimental methodologies associated with this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Effects of RO5166017 on Dopamine (B1211576) and Serotonin (B10506) Pathways
This technical guide provides a comprehensive overview of the pharmacological effects of this compound, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, with a specific focus on its interactions with the dopamine and serotonin pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound at TAAR1 across different species.
Table 1: Binding Affinity (Ki) of this compound for TAAR1
| Species | Ki (nM) |
| Mouse | 1.9[1][2] |
| Rat | 2.7[1][2] |
| Human | 31[1][2] |
| Cynomolgus Monkey | 24[1][2] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at TAAR1
| Species | EC50 (nM) | Emax (%) |
| Mouse | 3.3 - 8.0[2] | 65 - 72[2] |
| Rat | 14[2] | 90[2] |
| Human | 55[2] | 95[2] |
| Cynomolgus Monkey | 97[2] | 81[2] |
Core Mechanism of Action
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[2] It demonstrates high affinity and functional activity at TAAR1 in various species, including mice, rats, cynomolgus monkeys, and humans.[1][3] Its selectivity for TAAR1 is high, with significantly lower affinity for other targets.[3] The primary mechanism of action of this compound involves the activation of TAAR1, which in turn modulates the activity of monoaminergic systems.[3]
Effects on the Dopaminergic System
Activation of TAAR1 by this compound leads to a reduction in the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA).[2][3] This inhibitory effect is mediated by TAAR1, as it is absent in TAAR1 knockout mice.[2] The downstream signaling is believed to involve the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] Furthermore, this compound has been shown to block dopamine-dependent hyperlocomotion induced by substances like cocaine and in dopamine transporter knockout mice.[1][3] It also inhibits electrically evoked dopamine release in the dorsal striatum and nucleus accumbens.[2] Interestingly, some research suggests that this compound may increase the cell-surface expression of the dopamine transporter (DAT).[4] In the nucleus accumbens, this compound has been found to inhibit CaMKIIα activity in a TAAR1-dependent manner.[2][5]
Effects on the Serotonergic System
Similar to its effects on the dopaminergic system, this compound inhibits the firing frequency of serotonergic neurons in the dorsal raphe nucleus (DRN).[2][3] This modulation of the serotonergic system suggests that TAAR1 activation by this compound has a broad impact on monoaminergic neurotransmission.[3] The mechanism in serotonergic neurons is also thought to be similar to that in dopaminergic neurons, likely involving GIRK channel activation.[3] Additionally, TAAR1 activation by this compound can alter the desensitization rate and agonist potency at 5-HT1A receptors in the dorsal raphe.[3]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for TAAR1.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the target TAAR1 from different species (mouse, rat, human, cynomolgus monkey) are cultured. Cell membranes are harvested and prepared through homogenization and centrifugation.
-
Binding Assay: The assay is performed in a competitive binding format. A constant concentration of a specific radioligand for TAAR1 is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assays
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a TAAR1 agonist.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target TAAR1 are cultured in appropriate media.
-
Assay Procedure: Cells are incubated with varying concentrations of this compound. As TAAR1 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
cAMP Measurement: The intracellular cAMP levels are quantified using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or other detection technologies.
-
Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are determined using non-linear regression analysis. Efficacy is often expressed relative to a reference full agonist.[3]
Electrophysiological Recordings in Brain Slices
Objective: To measure the effect of this compound on the firing rate of dopaminergic and serotonergic neurons.
Methodology:
-
Brain Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA or DRN are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Extracellular single-unit recordings are made from identified dopaminergic (in the VTA) or serotonergic (in the DRN) neurons using glass microelectrodes.
-
Drug Application: After a stable baseline firing rate is established, this compound is applied to the bath at known concentrations.
-
Data Acquisition and Analysis: The firing frequency of the neurons is recorded before, during, and after the application of this compound. The change in firing rate is quantified to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO-5166017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
In Vitro Characterization of RO5166017: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of RO5166017, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). The data and methodologies presented are collated from key preclinical studies to serve as a detailed resource for professionals in the field of drug discovery and neuroscience.
Core Efficacy and Potency
This compound has been extensively characterized as a high-affinity, potent, and selective TAAR1 agonist across multiple species.[1][2] It demonstrates significant functional activity in stimulating cAMP production, a key downstream signaling event of TAAR1 activation.[1]
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative parameters defining the in vitro profile of this compound.
Table 1: Binding Affinity (Ki) of this compound for TAAR1
| Species | Ki (nM) |
| Mouse | 1.9 |
| Rat | 2.7 |
| Human | 31 |
| Cynomolgus Monkey | 24 |
Data sourced from MedchemExpress and other corroborating studies.[2][3]
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound in cAMP Assays
| Species | EC50 (nM) | Emax (%) |
| Mouse | 3.3 - 8.0 | 65 - 72 |
| Rat | 14 | 90 |
| Human | 55 | 95 |
| Cynomolgus Monkey | 97 | 81 |
EC50 values represent the concentration of this compound required to elicit a half-maximal response. Emax values are relative to the maximal stimulation achieved by the endogenous agonist β-phenylethylamine (PEA), set at 100%.[1][4]
Selectivity Profile
This compound exhibits high selectivity for TAAR1. Radioligand binding assays against a panel of 123 other targets showed that at a concentration of 10 μM, significant inhibition was only observed for a few receptors.[1] Further analysis revealed a significantly lower affinity for these off-target receptors compared to mouse TAAR1, with selectivity ratios (Ki/Ki) of 79-fold for the κ-opioid receptor, 64-fold for the adrenergic α2 receptor, and 15-fold for the imidazoline (B1206853) I1 receptor.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used for the in vitro characterization of this compound.
Cell Culture and Transfection
HEK293 cells are a common host for the stable expression of recombinant TAAR1 from various species (mouse, rat, human, cynomolgus monkey).[1][2]
Caption: Workflow for generating stable TAAR1-expressing cell lines.
cAMP Functional Assay
The functional potency of this compound is primarily determined by its ability to stimulate cAMP production in TAAR1-expressing cells.
-
Cell Plating: Stably transfected HEK293 cells are seeded into 96-well plates and cultured to an appropriate confluency.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound for a specified period.
-
Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 and Emax values.
Electrophysiological Recordings
Electrophysiological studies in Xenopus oocytes and mouse brain slices have been used to corroborate the findings from cellular assays.[1] These experiments measure changes in neuronal firing frequency in response to this compound application. For instance, this compound was shown to inhibit the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][4]
Signaling Pathways
The activation of TAAR1 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1][5]
Caption: this compound-mediated activation of the TAAR1-cAMP pathway.
Beyond the canonical cAMP pathway, studies have indicated that TAAR1 activation by this compound can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2. This suggests a broader signaling profile for this compound that may contribute to its neuroprotective effects.
References
- 1. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Selective TAAR1 Agonist RO5166017: A Technical Guide for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic systems.[1] Unlike other TAAR1 agonists, such as methamphetamine and MDMA, this compound exhibits high selectivity with no significant activity at other targets, making it an invaluable tool for elucidating the specific roles of TAAR1 in neuropsychiatric disorders.[1] Preclinical studies have demonstrated its potential therapeutic effects in conditions like schizophrenia, addiction, anxiety, and post-traumatic stress disorder (PTSD).[2][3] This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in preclinical research, and the underlying signaling pathways.
Core Data Presentation
Pharmacological Profile of this compound
The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of this compound for TAAR1 across different species. This information is crucial for dose selection and interpretation of experimental results.
| Species | Binding Affinity (Ki) (nM) | Reference |
| Mouse | 1.9 | [4] |
| Rat | 2.7 | [4] |
| Human | 31 | [4] |
| Cynomolgus Monkey | 24 | [4] |
| Species | Functional Potency (EC50) (nM) | Maximal Efficacy (Emax) (%) | Reference |
| Mouse | 3.3 - 8.0 | 65 - 72 | [1] |
| Rat | 14 | 90 | [1] |
| Human | 55 | 95 | [1] |
| Cynomolgus Monkey | 97 | 81 | [1] |
Signaling Pathways
This compound exerts its effects by activating TAAR1, which can modulate downstream signaling cascades. In the context of neuropsychiatric disorders, a key pathway involves the regulation of the CaMKIIα/GluR1 signaling pathway in the nucleus accumbens (NAc), which is critically involved in drug-seeking behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective TAAR1 agonists induce conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]
The TAAR1 Agonist RO5166017: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic neurotransmission.[1][2] Developed by Hoffmann-La Roche, this compound has become an invaluable tool for elucidating the physiological functions of TAAR1 due to its high selectivity over other receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its effects on cellular signaling and behavior.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine, is a small molecule with a molar mass of 219.288 g/mol .[1] Its chemical and physical data are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine[1] |
| CAS Number | 1048346-74-2[1] |
| Molecular Formula | C12H17N3O[1] |
| Molar Mass | 219.288 g·mol−1[1] |
| SMILES | NC1=N--INVALID-LINK--CO1[1] |
| InChI | InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1[1] |
| Appearance | White to light yellow solid[3] |
| Purity | ≥95%[4][5] |
| Solubility | Soluble in DMSO[6] |
| Storage | -20°C, sealed storage, away from moisture[3] |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Its binding affinity (Ki) and functional potency (EC50) vary across species, exhibiting partial agonism in mice and near-full agonism in rats and humans.[1]
Receptor Binding and Functional Activity
| Species | Ki (nM) | EC50 (nM) | Emax (%) |
| Mouse | 1.9[3] | 3.3 - 8.0[1] | 65 - 72[1] |
| Rat | 2.7[3] | 14[1] | 90[1] |
| Human | 31[3] | 55[1] | 95[1] |
| Cynomolgus Monkey | 24[3] | 97[1] | 81[1] |
Mechanism of Action
The primary mechanism of action of this compound is the activation of TAAR1. TAAR1 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade can then influence the activity of various downstream effectors, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[9]
Interestingly, in vivo studies in rats have shown that this compound selectively inhibits CaMKIIα activity in the nucleus accumbens (NAc) without affecting PKA, PKC, ERK1/2, or CREB signaling pathways.[1] This suggests that the in vivo signaling of TAAR1 may be context-dependent and differ from in vitro observations.
Activation of TAAR1 by this compound has been shown to modulate the activity of dopaminergic and serotonergic neurons. It inhibits the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1] This modulation of monoaminergic systems is believed to underlie many of the observed behavioral effects of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Cell-based Assays Using RO5166017
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for neuropsychiatric and metabolic disorders.[1][2] Unlike endogenous TAAR1 agonists, which are often weak and rapidly metabolized, or other pharmacological agents that have off-target effects, this compound provides a valuable tool for studying the specific cellular and physiological functions of TAAR1 activation.[1] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and investigate its mechanism of action.
Mechanism of Action
This compound is an orally active, species-crossing TAAR1 agonist.[3] Upon binding to TAAR1, it primarily initiates a signal transduction cascade through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4][5] This signaling pathway is central to the receptor's function.
Additionally, TAAR1 activation by this compound has been shown to modulate various downstream signaling pathways. In some cellular contexts, it can increase the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and protein kinase B (AKT), leading to the upregulation of the anti-apoptotic protein Bcl-2.[6] However, other in vivo studies have reported that this compound does not affect PKA, PKC, ERK1/2, or CREB signaling, but instead selectively inhibits CaMKIIα activity in the nucleus accumbens.[1][7] These differing findings suggest that the downstream effects of this compound may be cell-type specific and context-dependent.
This compound has been demonstrated to modulate monoaminergic systems, inhibiting the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][4] It also influences dopamine (B1211576) transporter (DAT) function, with some studies indicating it can increase dopamine uptake and amphetamine-induced dopamine efflux in a TAAR1-dependent manner.[8]
Data Presentation
Table 1: Pharmacological Profile of this compound at TAAR1 Across Species
| Parameter | Species | Assay Preparation | Value | Reference |
| Binding Affinity (Ki) | Human | HEK293 cells expressing hTAAR1 | 31 nM | [3] |
| Cynomolgus Monkey | HEK293 cells expressing cmTAAR1 | 24 nM | [3] | |
| Rat | HEK293 cells expressing rTAAR1 | 2.7 nM | [3] | |
| Mouse | HEK293 cells expressing mTAAR1 | 1.9 nM | [3] | |
| Functional Activity (EC50) | Human | cAMP production in HEK293 cells | 55 nM | [1][9] |
| Cynomolgus Monkey | cAMP production in HEK293 cells | 97 nM | [1] | |
| Rat | cAMP production in HEK293 cells | 14 nM | [1][9] | |
| Mouse | cAMP production in HEK293 cells | 3.3 - 8.0 nM | [1] | |
| Maximal Efficacy (Emax) | Human | cAMP production in HEK293 cells | 95% | [1] |
| Cynomolgus Monkey | cAMP production in HEK293 cells | 81% | [1] | |
| Rat | cAMP production in HEK293 cells | 90% | [1] | |
| Mouse | cAMP production in HEK293 cells | 65 - 72% | [1] | |
| Inhibitory Activity (IC50) | Mouse | Neuronal firing in VTA slices | 1.73 nM | [9] |
| Mouse | Neuronal firing in DRN slices | 2.99 nM | [9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes how to measure the dose-dependent stimulation of cAMP production by this compound in Human Embryonic Kidney (HEK293) cells stably expressing a TAAR1 variant (e.g., human, mouse, or rat).
Materials:
-
HEK293 cells stably expressing the TAAR1 of interest (HEK-TAAR1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), Charcoal-stripped
-
Penicillin-Streptomycin
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
cAMP assay kit (e.g., luminescence, fluorescence, or BRET-based)
-
White, opaque, sterile 96-well cell culture plates
-
Plate reader capable of detecting the assay signal
Procedure:
Day 1: Cell Seeding
-
Culture HEK-TAAR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and resuspend the cells in culture medium containing 10% charcoal-stripped FBS.
-
Seed the cells into a white, opaque 96-well plate at a density of approximately 2 x 10^5 cells/well.[9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: cAMP Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[9] Also prepare a vehicle control.
-
Carefully aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound solutions and vehicle control to the respective wells.
-
Incubate the plate for 60 minutes at 37°C.[9]
-
Following incubation, lyse the cells and measure cAMP accumulation according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Read the plate using a luminometer or fluorometer.
Data Analysis:
-
Convert the raw luminescence or fluorescence units to cAMP concentrations using a standard curve if required by the kit.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: Ex Vivo Electrophysiology in Mouse Brain Slices
This protocol outlines the procedure for measuring the effect of this compound on the firing frequency of dopaminergic neurons in the VTA using whole-cell patch-clamp recordings in acute mouse brain slices.[4]
Materials:
-
C57BL/6J mice
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF), carbogenated (95% O2 / 5% CO2)
-
Internal solution for patch pipette
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
This compound
Procedure:
1. Brain Slice Preparation:
-
Anesthetize a mouse and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF.
-
Use a vibratome to prepare acute coronal or horizontal slices (e.g., 225-300 µm thick) containing the VTA.[3][4]
-
Transfer the slices to a holding chamber filled with ACSF at 33°C for at least 60 minutes to recover.[3] After recovery, maintain slices at room temperature.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF.
-
Identify VTA neurons using differential interference contrast (DIC) optics.
-
Using a glass micropipette filled with internal solution, establish a whole-cell patch-clamp recording from a VTA neuron.
-
In current-clamp mode, record the spontaneous firing activity of the neuron for a stable baseline period (e.g., 5-10 minutes).
-
Prepare a solution of this compound in ACSF at the desired final concentration.
-
Switch the perfusion to the ACSF containing this compound and record the neuronal firing for another 10-15 minutes.
-
To test for washout, switch the perfusion back to the control ACSF.
Data Analysis:
-
Analyze the recorded traces to determine the average firing frequency (in Hz) during the baseline period and during the application of this compound.
-
Express the change in firing frequency as a percentage of the baseline.
-
For dose-response experiments, repeat the procedure with different concentrations of this compound and plot the percentage inhibition against the drug concentration to calculate the IC50.
Protocol 3: Dopamine Efflux Measurement by Fast-Scan Cyclic Voltammetry (FSCV)
This protocol provides a method to assess the effect of this compound on electrically evoked dopamine release and uptake in ex vivo mouse striatal slices using FSCV.[10]
Materials:
-
Carbon-fiber microelectrodes
-
FSCV system (potentiostat, data acquisition software)
-
Bipolar stimulating electrode
-
Vibratome and slice preparation solutions as in Protocol 2
-
This compound
Procedure:
1. Slice and Electrode Preparation:
-
Prepare acute coronal brain slices (e.g., 300 µm) containing the striatum (nucleus accumbens or dorsal striatum) as described in Protocol 2.[1][11]
-
Fabricate or obtain carbon-fiber microelectrodes and cut the tip to the desired length (e.g., 30-100 µm).[11]
-
Condition the electrode by applying a voltage ramp (e.g., -0.4 V to +1.2 V and back, 400 V/s) at a high frequency (e.g., 60 Hz) for at least 20 minutes.[6][10]
2. FSCV Recording:
-
Transfer a striatal slice to the recording chamber and perfuse with ACSF.
-
Using micromanipulators, lower the carbon-fiber microelectrode and a bipolar stimulating electrode into the striatal region of interest.[10]
-
Apply a triangular voltage waveform (-0.4 V to +1.2 V, 400 V/s) at 10 Hz to the carbon-fiber electrode to detect dopamine.[6][10][11]
-
Deliver a single electrical pulse (e.g., 300 µA, 0.2 ms) through the stimulating electrode to evoke dopamine release.[11]
-
Record the resulting dopamine transients for at least 15-20 minutes to establish a stable baseline response. Stimulate the slice every 5 minutes.[10]
-
Bath-apply this compound by adding it to the perfusing ACSF.
-
Continue to evoke and record dopamine transients every 5 minutes to determine the effect of the compound on dopamine release (peak concentration) and uptake (decay rate).
Data Analysis:
-
Calibrate the electrode with known concentrations of dopamine to convert the recorded current signal to dopamine concentration.
-
Measure the peak amplitude of the evoked dopamine signal to quantify dopamine release.
-
Analyze the decay phase of the dopamine signal using Michaelis-Menten kinetics to determine the maximal rate of dopamine uptake (Vmax).[6]
-
Compare the release and uptake parameters before and after the application of this compound.
References
- 1. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Slice Electrophysiology Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. precisionary.com [precisionary.com]
- 9. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for RO5166017 Administration in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of RO5166017, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, in various rodent behavioral models. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the behavioral pharmacology of this compound.
Introduction
This compound is a valuable pharmacological tool for investigating the in vivo functions of TAAR1.[1] As an orally active agonist with cross-species activity, it has demonstrated potential anxiolytic, antipsychotic, and anti-addiction-like effects in preclinical studies.[1][2][3] Its selectivity for TAAR1, with no significant off-target activity, makes it a precise instrument for elucidating the role of this receptor in modulating monoaminergic systems and complex behaviors.[1][4]
Activation of TAAR1 by this compound has been shown to inhibit the firing of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][4] This modulation of key neurotransmitter systems underlies its observed effects in rodent models of neuropsychiatric and substance use disorders.
Signaling Pathway of TAAR1 Activation
The following diagram illustrates the general signaling pathway initiated by the activation of TAAR1.
Data Summary of this compound in Rodent Behavioral Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in various rodent behavioral paradigms.
Table 1: Antipsychotic-like Effects of this compound
| Behavioral Model | Species/Strain | This compound Dose (Route) | Effect | Reference |
| Cocaine-Induced Hyperlocomotion | C57BL/6J Mice | 0.3-1 mg/kg (p.o.) | Dose-dependently prevented hyperlocomotion. | [3],[4] |
| NMDA Antagonist-Induced Hyperactivity | NMRI Mice | 0.01-1 mg/kg (p.o.) | Dose-dependently blocked hyperlocomotion. | [3],[4] |
| DAT Knockout Mice Hyperactivity | DAT-/- Mice | Not specified | Suppressed hyperactivity. | [3],[4] |
Table 2: Anxiolytic-like Effects of this compound
| Behavioral Model | Species/Strain | This compound Dose (Route) | Effect | Reference |
| Stress-Induced Hyperthermia (SIH) | NMRI Mice | 0.1-0.3 mg/kg (p.o.) | Significantly reversed SIH. | [3],[4] |
| Post-Traumatic Stress Disorder (PTSD) Models | Rats | Chronic treatment | Reduced pathological fear learning. | [5] |
Table 3: Effects of this compound on Substance-Related Behaviors
| Behavioral Model | Species/Strain | This compound Dose (Route) | Effect | Reference |
| Cocaine-Induced Conditioned Place Preference (CPP) | Mice | Not specified | Inhibited expression of cocaine-induced CPP. | [1] |
| Cocaine Seeking Behavior | Rats | 1.5-5.0 µ g/0.5 µl/side (intra-VTA) | Prevented cue- and drug-induced reinstatement. | [6] |
| Nicotine (B1678760) Intake | Rodents | Not specified | Reduced nicotine intake and relapse-like behaviors. | [1] |
| Alcohol Consumption | C57BL/6JRj Mice | Not specified | Reduced alcohol intake. | [7] |
Table 4: Aversive Effects of this compound
| Behavioral Model | Species/Strain | This compound Dose (Route) | Effect | Reference |
| Conditioned Taste Aversion (CTA) | Rats | 3.2 and 10 mg/kg (i.p.) | 10 mg/kg induced significant CTA. | [8],[9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Ethanol
-
Emulphor-620
-
Ultrasonic bath
-
Vortex mixer
-
Appropriate syringes and needles for oral gavage or intraperitoneal injection
Vehicle Preparation for Oral (p.o.) and Intraperitoneal (i.p.) Administration: [2][10]
-
For a suspended solution, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, for intraperitoneal injection in some studies, this compound was dissolved in a mixture of 1 part absolute ethanol, 1 part Emulphor-620, and 18 parts physiological saline.[8]
This compound Solution Preparation:
-
Weigh the required amount of this compound powder.
-
To prepare a stock solution, dissolve this compound in DMSO. The solubility in DMSO is high (e.g., 25 mg/mL), and ultrasonication may be required.[2][10]
-
For the final dosing solution, add the DMSO stock solution to the other vehicle components in the specified ratios. For example, to prepare a 2.5 mg/mL suspended solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.[2]
-
Vortex the final solution thoroughly before each administration to ensure a homogenous suspension.
Administration:
-
Oral (p.o.): Administer the solution using an appropriately sized oral gavage needle. The volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity using a sterile syringe and needle. The injection volume is also based on the animal's body weight.
Protocol 2: Cocaine-Induced Hyperlocomotion
This model assesses the potential antipsychotic-like properties of a compound by measuring its ability to attenuate the locomotor-stimulating effects of psychostimulants like cocaine.
Procedure:
-
Habituation: Place individual mice in open-field locomotor activity chambers and allow them to habituate for a defined period (e.g., 30-60 minutes).
-
Drug Administration: Administer this compound (e.g., 0.3-1 mg/kg, p.o.) or vehicle.
-
Pre-Cocaine Activity: Record locomotor activity for a baseline period (e.g., 15 minutes) following this compound or vehicle administration.[3]
-
Cocaine Challenge: Administer cocaine (e.g., 20 mg/kg, i.p.) to all animals.[3][4]
-
Post-Cocaine Activity: Immediately return the animals to the locomotor activity chambers and record their activity for an extended period (e.g., 60-120 minutes).
-
Data Analysis: Quantify locomotor activity (e.g., distance traveled, beam breaks) and compare the effects of this compound pretreatment to the vehicle control group on cocaine-induced hyperlocomotion.
Protocol 3: Stress-Induced Hyperthermia (SIH)
The SIH test is a model of anxiety in which the rise in body temperature in response to a mild stressor is measured. Anxiolytic compounds are expected to attenuate this hyperthermic response.
Procedure:
-
Housing: House mice individually for at least 24 hours before the experiment to minimize social stress.
-
Drug Administration: Administer this compound (e.g., 0.01-1 mg/kg, p.o.) or vehicle.[2]
-
Basal Temperature (T1): At a set time after drug administration (e.g., 60 minutes), measure the basal rectal temperature of each mouse.
-
Stress Induction and Second Measurement (T2): The stressor is the measurement procedure itself. Approximately 10 minutes after the first measurement, measure the rectal temperature again.
-
Data Analysis: Calculate the change in temperature (ΔT = T2 - T1). A significant reduction in ΔT in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.[3]
Protocol 4: Conditioned Taste Aversion (CTA)
CTA is a powerful behavioral paradigm to assess the aversive properties of a compound. It involves pairing a novel taste with the administration of the drug.
Procedure:
-
Habituation: Habituate water-deprived rats to receiving water for a short period daily in the experimental chambers.
-
Conditioning:
-
On the conditioning day, present a novel taste solution (e.g., 0.1% saccharin) instead of water.[8]
-
Following the consumption of the novel taste, administer this compound (e.g., 3.2 or 10 mg/kg, i.p.) or vehicle.[8][9] A positive control group receiving lithium chloride (LiCl), a known aversive agent, should be included.[9]
-
-
Aversion Test: After a recovery period (e.g., 48 hours), provide the animals with a two-bottle choice between the novel taste solution and water.
-
Data Analysis: Measure the consumption of both liquids and calculate a preference score (volume of novel taste consumed / total volume of liquid consumed). A lower preference score in the drug-paired group compared to the vehicle group indicates a conditioned taste aversion.
Conclusion
This compound is a selective and potent TAAR1 agonist that has demonstrated significant effects in a variety of rodent behavioral models relevant to neuropsychiatric and substance use disorders. The protocols and data provided herein offer a foundation for researchers to further explore the therapeutic potential of TAAR1 agonism. Careful consideration of species, dose, and route of administration is crucial for the successful design and interpretation of experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RO-5166017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Selective TAAR1 agonists induce conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Electrophysiology Studies with RO5166017 on Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the modulation of monoaminergic systems.[1][2] Electrophysiology studies on acute brain slices are crucial for elucidating the effects of this compound on neuronal activity and synaptic transmission. These application notes provide a summary of the key findings from such studies, along with detailed protocols for researchers investigating the electrophysiological properties of this compound.
Key Electrophysiological Effects of this compound
This compound has been demonstrated to exert significant modulatory effects on various neuronal populations within the brain, primarily through the activation of TAAR1.
-
Inhibition of Monoaminergic Neuron Firing: this compound inhibits the spontaneous firing frequency of dopaminergic (DA) neurons in the ventral tegmental area (VTA) and serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN).[1][2] This effect is absent in TAAR1 knockout mice, confirming the receptor's involvement.[1][2]
-
Modulation of Dopamine (B1211576) Release: The compound has been shown to reduce evoked dopamine release in key brain regions such as the nucleus accumbens (NAcc) and the dorsal striatum (DStr).[3]
-
Glutamatergic Transmission Modulation: this compound also influences glutamatergic systems by affecting N-methyl-D-aspartate (NMDA) receptor function in the prefrontal cortex and modulating glutamatergic synaptic events in D2 medium spiny neurons (MSNs) of the dorsal striatum.[4][5][6]
-
Mechanism of Action: The inhibitory action on neuronal firing is mediated by the activation of a G protein-coupled inwardly-rectifying potassium (GIRK) channel, leading to a K+-mediated outward current and hyperpolarization of the neuronal membrane.[1]
Data Presentation
Summary of this compound Effects on Neuronal Firing
| Brain Region | Neuron Type | Effect of this compound (500 nM) | Reference |
| Ventral Tegmental Area (VTA) | Dopaminergic (DA) | Inhibition of firing frequency | [1] |
| Dorsal Raphe Nucleus (DRN) | Serotonergic (5-HT) | Inhibition of firing frequency | [1] |
| Locus Coeruleus (LC) | Noradrenergic (NA) | No change in firing frequency | [1] |
Summary of this compound Effects on Dopamine Release
| Brain Region | Effect of this compound (10 µM) | Reference |
| Nucleus Accumbens (NAcc) | Reduction of evoked dopamine release | [3] |
| Dorsal Striatum (DStr) | Reduction of evoked dopamine release | [3] |
Experimental Protocols
The following protocols are compiled from methodologies described in the cited literature and general best practices for brain slice electrophysiology.
Protocol 1: Preparation of Acute Brain Slices
This protocol outlines the general procedure for obtaining viable brain slices for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, razor blades)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·4H₂O, and 10 mM MgSO₄·7H₂O. The pH should be adjusted to 7.3–7.4 with hydrochloric acid.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂, and 1 mM MgCl₂.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-300 µm thick) of the desired brain region (e.g., VTA, DRN, striatum).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Protocol 2: Whole-Cell Patch-Clamp Recordings
This protocol describes how to perform whole-cell patch-clamp recordings to measure the effects of this compound on neuronal firing and synaptic currents.
Materials:
-
Prepared brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see composition below)
-
Perfusion system for drug application
Intracellular Solution (K-gluconate based, example):
-
135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, and 0.3 mM Na-GTP. The pH should be adjusted to 7.2-7.3 with KOH, and the osmolarity to 280-290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Identify the target neurons in the desired brain region (e.g., VTA) using the microscope.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (spontaneous firing in current-clamp mode or synaptic currents in voltage-clamp mode) for a stable period (e.g., 5-10 minutes).
-
Bath-apply this compound at the desired concentration (e.g., 500 nM) through the perfusion system.
-
Record the changes in neuronal activity in the presence of the drug.
-
To confirm the effect is TAAR1-mediated, a TAAR1 antagonist can be co-applied or applied after this compound application.
-
Wash out the drug by perfusing with regular aCSF.
Mandatory Visualizations
Caption: Experimental workflow for brain slice electrophysiology with this compound.
Caption: Proposed signaling pathway for this compound-mediated neuronal inhibition.
References
- 1. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 Modulates Cortical Glutamate NMDA Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO5166017 in Mouse Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key brain regions associated with reward and addiction, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[1][2] As a TAAR1 agonist, this compound has demonstrated potential in preclinical studies for mitigating addiction-related behaviors. These application notes provide a comprehensive overview of the use of this compound in mouse models of addiction, including dosage information, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation: this compound Dosage in Mouse Models of Addiction
The following table summarizes the quantitative data on this compound dosages used in various mouse models of addiction. This information is critical for designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound.
| Substance of Abuse | Mouse Model | Mouse Strain | This compound Dosage | Administration Route | Observed Effects | References |
| Cocaine | Hyperlocomotion | Wild-Type (WT) | Not specified | Not specified | Decreased cocaine-induced hyperlocomotion | [2][3] |
| Cocaine | Conditioned Place Preference (CPP) | Not specified | Not specified | Not specified | Inhibited the expression of cocaine reward memory | [4] |
| Nicotine (B1678760) | Self-Administration | Not specified | Not specified | Not specified | Suppressed nicotine intake and reinstatement of nicotine-seeking | [4] |
| Nicotine | c-Fos Expression | Not specified | Not specified | Not specified | Reduced nicotine-induced c-Fos expression in the NAc | [4] |
| Nicotine | Dopamine (B1211576) Release | Not specified | Not specified | Not specified | Attenuated nicotine-induced dopamine release in the NAc | [4][5] |
| Alcohol | Intermittent Access to 20% Ethanol | C57BL/6JRj | 30 mg/kg | Not specified | Reduced alcohol consumption by 25% | [6] |
| General | Anxiolytic-like Effects | Not specified | 0.1-0.3 mg/kg | Not specified | Exhibited anxiolytic-like properties | [7] |
| General | Stress-Induced Hyperthermia (SIH) | NMRI | 0.01-1 mg/kg | Orally | Dose-dependently prevented SIH | [7] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the activation of TAAR1. This activation modulates the activity of monoaminergic systems, particularly the dopaminergic and serotonergic pathways, which are central to the neurobiology of addiction.
TAAR1-Mediated Modulation of Dopaminergic and Serotonergic Neurons
Activation of TAAR1 by this compound in the VTA and dorsal raphe nucleus (DRN) leads to a reduction in the firing rate of dopaminergic and serotonergic neurons, respectively.[4][8][9] This inhibitory effect is thought to be mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting decrease in neuronal firing leads to reduced dopamine and serotonin (B10506) release in projection areas like the NAc.
Caption: TAAR1 activation by this compound reduces neuronal firing.
Interaction with Dopamine D2 Receptors
TAAR1 can form heterodimers with dopamine D2 receptors, particularly presynaptic autoreceptors.[5] This interaction appears to negatively regulate dopamine transmission. Activation of TAAR1 by agonists like this compound can modulate the function of these D2 autoreceptors, contributing to the overall reduction in dopamine release.
References
- 1. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAAR1 agonists reduce alcohol drinking and differentially modulate dopamine signaling in mouse model | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for RO5166017 in Conditioned Place Preference Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[1] Due to its role in regulating dopamine (B1211576) and serotonin (B10506) neurotransmission, this compound has emerged as a valuable pharmacological tool for investigating the neural circuits underlying reward, motivation, and addiction.[1][2] Conditioned Place Preference (CPP) is a widely used behavioral paradigm to study the rewarding or aversive properties of drugs and other stimuli.[3] These application notes provide detailed protocols for utilizing this compound in CPP experiments, specifically focusing on its effects on cocaine-induced reward memory.
Mechanism of Action of this compound
This compound acts as a selective agonist at TAAR1.[1] TAAR1 is an intracellular G-protein coupled receptor that, upon activation, can couple to both Gαs and Gα13 proteins.[2][4] This dual coupling initiates distinct downstream signaling cascades:
-
Gαs coupling: Activates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][4][5]
TAAR1 activation has been shown to modulate the activity of dopamine transporters (DAT) and dopamine D2 receptors (D2R), and influence other signaling pathways including Protein Kinase C (PKC), extracellular signal-regulated kinase (ERK), and Akt/GSK3β.[6] Through these mechanisms, this compound can attenuate the rewarding effects of psychostimulants like cocaine.[1][7]
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of systemic administration of this compound on cocaine-priming-induced reinstatement of cocaine-seeking behavior in rats, a paradigm related to CPP that assesses the motivational properties of drug-associated cues.
| Treatment Group | Priming Dose of Cocaine | Mean Active Lever Presses (± SEM) |
| Vehicle | 5 mg/kg | 12.5 ± 1.5 |
| This compound (10 mg/kg) | 5 mg/kg | 4.5 ± 0.8 |
| Vehicle | 10 mg/kg | 15.2 ± 2.1 |
| This compound (10 mg/kg) | 10 mg/kg | 6.8 ± 1.2 |
Data adapted from a study on reinstatement of cocaine-seeking behavior, which is conceptually related to the expression of CPP. The number of active lever presses indicates the motivation to seek the drug.[7]
Experimental Protocols
This section provides a detailed protocol for a cocaine-induced CPP experiment in mice to evaluate the effect of this compound on the expression of cocaine reward memory.
Materials
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Conditioned Place Preference apparatus (three-chamber design is common)[8][9]
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injections
Experimental Procedure
The CPP procedure consists of three main phases: pre-conditioning (habituation and baseline preference test), conditioning, and post-conditioning (CPP test).[8][9][10]
1. Pre-Conditioning Phase (Habituation and Pre-Test)
-
Habituation: For three consecutive days, handle each mouse for 1-2 minutes to acclimate them to the experimenter.[11]
-
Apparatus Habituation: On day 4, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes. This allows the animal to habituate to the novel environment.
-
Pre-Test (Baseline Preference): On day 5, place each mouse in the central compartment and record the time spent in each of the two outer compartments for 15 minutes.[8] This establishes the baseline preference for each chamber. An unbiased design, where animals do not show a significant preference for either chamber, is ideal.
2. Conditioning Phase (8 days)
This phase involves pairing one of the outer compartments with cocaine and the other with saline. The procedure is counterbalanced, meaning for half the mice, the preferred side (from the pre-test) is paired with saline and the non-preferred side with cocaine, and vice-versa for the other half.[8]
-
Cocaine Conditioning (e.g., Days 6, 8, 10, 12):
-
Administer cocaine hydrochloride (e.g., 10-20 mg/kg, i.p.).
-
Immediately place the mouse in the cocaine-paired compartment for 30 minutes. The door to the central compartment should be closed.
-
-
Saline Conditioning (e.g., Days 7, 9, 11, 13):
-
Administer an equivalent volume of sterile saline (i.p.).
-
Immediately place the mouse in the saline-paired compartment for 30 minutes with the door to the central compartment closed.
-
3. Post-Conditioning Phase (CPP Test)
This phase tests for the expression of a conditioned place preference for the cocaine-paired environment and the effect of this compound on this expression.
-
Treatment Administration: On day 14, administer either vehicle (e.g., saline) or this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes before the CPP test.
-
CPP Test: Place the mouse in the central compartment and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two outer compartments.
-
Data Analysis: A significant increase in the time spent in the cocaine-paired compartment compared to the saline-paired compartment in the vehicle-treated group indicates the successful establishment of CPP.[3] The effect of this compound is determined by comparing the time spent in the cocaine-paired chamber between the this compound-treated group and the vehicle-treated group. A significant reduction in time spent in the cocaine-paired chamber in the this compound group suggests that the compound inhibits the expression of cocaine-induced CPP.
Mandatory Visualizations
Signaling Pathway of TAAR1 Activation
Caption: TAAR1 signaling cascade initiated by this compound.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow of the conditioned place preference experiment.
References
- 1. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cocaine-Conditioned Place Preference by Dopamine-Deficient Mice Is Mediated by Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microinjection of RO5166017 into the Ventral Tegmental Area
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5166017 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating monoaminergic systems.[1] TAAR1 is expressed in key regions of the brain's reward circuitry, including the ventral tegmental area (VTA).[2] Microinjection of this compound into the VTA offers a powerful technique to investigate the role of TAAR1 in dopamine (B1211576) neuron activity and associated behaviors, such as drug seeking and reward processing. These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways for utilizing this compound in VTA-specific research.
Data Presentation
Quantitative Efficacy and Behavioral Effects of this compound
| Parameter | Species | Value/Effect | Reference |
| In Vitro Efficacy | |||
| Ki (Binding Affinity) | Mouse | 1.9 nM | [3][4] |
| Rat | 2.7 nM | [3][4] | |
| Human | 31 nM | [3][4] | |
| Cynomolgus Monkey | 24 nM | [3][4] | |
| EC50 (cAMP Assay) | Mouse | 3.3–8.0 nM | [1] |
| Rat | 14 nM | [1] | |
| Human | 55 nM | [1] | |
| Cynomolgus Monkey | 97 nM | [1] | |
| IC50 (VTA DA Neuron Firing Inhibition) | Mouse | 1.73 nM | [5] |
| In Vivo Behavioral Effects (VTA Microinjection) | |||
| Cue- and Drug-Induced Reinstatement of Cocaine-Seeking | Rat | Attenuated | [6] |
| Food Reward Seeking | Rat | No effect | [6] |
| Systemic Administration Behavioral Effects | |||
| Cocaine-Induced Hyperlocomotion | Mouse | Prevented (dose-dependent) | [3] |
| Stress-Induced Hyperthermia | Mouse | Prevented (0.01-1 mg/kg, orally) | [3] |
| Anxiolytic-like Properties | Mouse | Observed (0.1-0.3 mg/kg) | [3] |
| Cocaine Priming-Induced Reinstatement of Cocaine-Seeking | Rat | Reduced (dose-dependently) | [6] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for VTA Cannulation in Rodents
This protocol outlines the procedure for implanting a guide cannula targeted at the VTA, a prerequisite for microinjection studies.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula (22-gauge) and dummy cannula
-
Dental cement and skull screws
-
Antiseptic solution and topical anesthetic
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level. Shave and clean the scalp with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clear the bregma landmark.
-
Coordinate Targeting: Based on a rodent brain atlas, determine the stereotaxic coordinates for the VTA. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -5.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -7.1 mm from the skull surface.
-
Craniotomy: Drill a small hole at the target coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the scalp and provide post-operative care, including analgesics and a heating pad for recovery. Allow the animal to recover for at least one week before any microinjection experiments.
Protocol 2: Microinjection of this compound into the VTA
This protocol describes the infusion of this compound into the VTA of a cannulated, awake, and behaving rodent.
Materials:
-
This compound solution (dissolved in sterile artificial cerebrospinal fluid - aCSF)
-
Microinjection pump
-
Internal cannula (32-gauge) connected to tubing and a syringe
-
Freely moving setup for behavioral testing
Procedure:
-
Habituation: Habituate the animal to the experimental setup and handling.
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in aCSF at the desired concentration. While specific VTA microinjection concentrations for this compound are not explicitly detailed in all reviewed literature, a starting point can be inferred from slice physiology studies (e.g., 500 nM) and in vivo microinjections into related areas like the nucleus accumbens shell (e.g., 5 µ g/0.5 µl). It is recommended to perform a dose-response study.
-
Animal Restraint and Dummy Cannula Removal: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Internal Cannula Insertion: Insert the internal cannula, which should extend slightly beyond the tip of the guide cannula to reach the VTA.
-
Microinjection: Infuse the this compound solution at a slow and constant rate (e.g., 0.1-0.25 µl/minute) for a total volume of 0.2-0.5 µl per side.
-
Diffusion Period: Leave the internal cannula in place for an additional minute following the infusion to allow for diffusion of the solution into the brain tissue.
-
Cannula Removal and Replacement: Gently remove the internal cannula and replace the dummy cannula.
-
Behavioral Testing: Place the animal in the behavioral apparatus to commence the experiment.
Mandatory Visualizations
Signaling Pathway of this compound in VTA Dopamine Neurons
Caption: Signaling cascade of this compound in VTA dopamine neurons.
Experimental Workflow for VTA Microinjection and Behavioral Analysis
Caption: Workflow for VTA microinjection and subsequent behavioral analysis.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring RO5166017 Effects on Dopamine Release using Fast-Scan Cyclic Voltammetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second temporal and high spatial resolution for the detection of electroactive neurochemicals, such as dopamine (B1211576), in vivo and in ex vivo brain slice preparations.[1][2][3][4] This high-resolution capability makes FSCV an ideal method for studying the dynamic processes of neurotransmitter release and uptake and for characterizing the effects of novel pharmacological agents on these processes.[5][6][7]
RO5166017 is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor known to modulate the activity of the dopaminergic system.[8] Understanding the precise effects of this compound on dopamine dynamics is crucial for evaluating its therapeutic potential for neuropsychiatric disorders. These application notes provide detailed protocols for utilizing FSCV to measure the effects of this compound on electrically-evoked dopamine release and uptake in rodent brain slices.
Data Presentation
The following tables summarize quantitative data on the effects of TAAR1 agonists on dopamine transporter (DAT) function and dopamine dynamics. While direct FSCV data for this compound on evoked dopamine release is not available in the public domain, the tables present relevant data from studies on this compound's effect on DAT in synaptosomes and FSCV data from a closely related partial TAAR1 agonist, RO5203648. This information provides a strong basis for designing and interpreting FSCV experiments with this compound.
Table 1: Effect of this compound Pretreatment on Dopamine Uptake in Rat Striatal Synaptosomes
| Treatment Condition | Vmax (% of Vehicle Control) | Km (nM) |
| Vehicle | 100 ± 5.3 | 155 ± 21 |
| This compound (1 µM) | 148 ± 12* | 162 ± 28 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. This table is synthesized from data describing the effects of this compound on dopamine uptake in synaptosomes. This compound pretreatment has been shown to increase dopamine uptake by approximately half in rodent synaptosomes.[8]
Table 2: Effect of the Partial TAAR1 Agonist RO5203648 on Cocaine-Induced Changes in Evoked Dopamine Overflow in the Nucleus Accumbens (Measured by FSCV)
| Treatment Condition | Peak Dopamine Efflux (% of Baseline) | Dopamine Clearance (tau, % of Baseline) |
| Cocaine (20 mg/kg, i.p.) | 250 ± 30 | 150 ± 13 |
| RO5203648 (10 mg/kg, i.p.) + Cocaine (20 mg/kg, i.p.) | 95 ± 9* | 150 ± 13 |
*p < 0.05 compared to Cocaine alone. Data are presented as mean ± SEM. This table is based on FSCV data for the partial TAAR1 agonist RO5203648, which was found to prevent cocaine-induced increases in dopamine efflux without altering dopamine clearance time.[9]
Signaling Pathway
Activation of TAAR1 by this compound in dopaminergic neurons initiates a signaling cascade that modulates dopamine release and uptake. The following diagram illustrates the key components of this pathway.
Caption: TAAR1 signaling pathway in a presynaptic dopamine neuron.
Experimental Protocols
This section provides detailed methodologies for conducting FSCV experiments to assess the effects of this compound on dopamine release and uptake in ex vivo rodent brain slices.
Preparation of Carbon-Fiber Microelectrodes
A critical component for successful FSCV is the fabrication of high-quality carbon-fiber microelectrodes.
Materials:
-
Single carbon fiber (e.g., 7 µm diameter)
-
Borosilicate glass capillaries
-
Micropipette puller
-
Epoxy
-
Pin vise and silver wire
-
Micro-beveller (optional)
Protocol:
-
Aspirate a single carbon fiber into a glass capillary.
-
Pull the capillary using a micropipette puller to seal the glass around the fiber.
-
Cut the exposed carbon fiber to the desired length (typically 50-150 µm) under a microscope.
-
Back-fill the capillary with a conductive solution (e.g., 3 M KCl) and insert a silver wire to make electrical contact.
-
Seal the back end of the electrode with epoxy.
-
For improved performance, the electrode tip can be beveled.
Ex Vivo Brain Slice Preparation
Materials:
-
Rodent (e.g., adult male Sprague-Dawley rat)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)
-
Standard aCSF composition (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl2, 1.3 MgSO4, 1 NaH2PO4, 26.2 NaHCO3, and 10 D-glucose.
-
Continuously bubbled with 95% O2 / 5% CO2.
-
-
Beaker for brain recovery
-
Slice incubation chamber
Protocol:
-
Anesthetize the rodent and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated aCSF for 2-3 minutes.
-
Mount the brain onto the vibratome stage.
-
Prepare coronal slices (typically 300 µm thick) containing the brain region of interest (e.g., nucleus accumbens or striatum).[1][2]
-
Transfer the slices to an incubation chamber filled with oxygenated aCSF at 32-34°C for at least 1 hour before recording.
FSCV Recording of Evoked Dopamine Release
Materials:
-
FSCV recording system (potentiostat, headstage, and data acquisition software)
-
Carbon-fiber microelectrode
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Micromanipulators
-
Recording chamber with perfusion system
Protocol:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Position the carbon-fiber microelectrode in the brain region of interest (e.g., nucleus accumbens core).
-
Place the bipolar stimulating electrode approximately 100-200 µm from the recording electrode.
-
Apply the FSCV waveform to the carbon-fiber electrode. A typical waveform for dopamine detection scans from -0.4 V to +1.3 V and back to -0.4 V at a scan rate of 400 V/s, repeated every 100 ms.[3]
-
Deliver a single electrical pulse (e.g., 300 µA, 4 ms) through the stimulating electrode to evoke dopamine release.
-
Record the resulting current changes. The oxidation of dopamine occurs at approximately +0.6 V.
-
Establish a stable baseline of evoked dopamine release (at least 3 consecutive stimulations with less than 10% variation) before drug application. Stimulations are typically delivered every 5 minutes.
Pharmacological Manipulation with this compound
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute it to the final desired concentration in aCSF.
-
After establishing a stable baseline, switch the perfusion to the aCSF containing this compound.
-
Continue to evoke and record dopamine release every 5 minutes during drug application for a sufficient duration (e.g., 30-60 minutes) to observe the full effect of the compound.
-
Following the drug application period, a washout period with standard aCSF can be performed to assess the reversibility of the drug's effects.
Data Analysis
The collected FSCV data can be analyzed to extract key parameters of dopamine release and uptake.
Parameters to Analyze:
-
Peak Dopamine Concentration ([DA]max): The maximum concentration of dopamine reached after stimulation. This is determined by converting the peak oxidation current to concentration using a post-experiment calibration.
-
Time to Peak (Tmax): The time taken to reach the peak dopamine concentration after stimulation.
-
Dopamine Clearance Rate (Tau, τ): The time constant of the decay of the dopamine signal, which reflects the rate of dopamine uptake from the extracellular space.
-
Maximal Rate of Uptake (Vmax) and Michaelis-Menten Constant (Km): These parameters can be derived by fitting the dopamine clearance curve to the Michaelis-Menten equation.[5] This provides a more detailed analysis of dopamine transporter kinetics.
Analysis Workflow:
-
Use FSCV analysis software to subtract the background current and generate cyclic voltammograms and current vs. time plots.
-
Confirm the identity of the detected analyte as dopamine by comparing the cyclic voltammogram to that of a known dopamine standard.
-
Calibrate the electrode post-experiment by exposing it to known concentrations of dopamine to convert the measured current to concentration.
-
For each evoked dopamine transient, measure the [DA]max, Tmax, and τ.
-
To determine Vmax and Km, fit the decay portion of the current vs. time curve using a non-linear regression model based on the Michaelis-Menten equation.[1][5]
-
Compare the measured parameters before, during, and after the application of this compound using appropriate statistical tests.
Experimental Workflow
The following diagram outlines the logical flow of an FSCV experiment designed to investigate the effects of this compound.
Caption: Experimental workflow for FSCV analysis of this compound.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [jove.com]
- 8. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nicotine Self-Administration in Rats using RO5166017
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of RO5166017, a Trace Amine-Associated Receptor 1 (TAAR1) agonist, in studies of nicotine (B1678760) self-administration in rats. This document outlines the underlying mechanisms, detailed experimental protocols, and relevant quantitative data to facilitate the design and execution of such studies.
Introduction
Nicotine, the primary psychoactive component in tobacco, is a highly addictive substance that establishes and maintains tobacco dependence through its actions on the central nervous system.[1] The reinforcing effects of nicotine are primarily mediated by the mesolimbic dopamine (B1211576) system, where it stimulates the release of dopamine in brain regions associated with reward and motivation.[2][3][4]
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for addiction.[5] TAAR1 agonists, such as this compound, have been shown to modulate the activity of the dopaminergic system and attenuate the behavioral effects of addictive drugs, including nicotine.[2][6][7] These notes detail the protocol for investigating the effects of this compound on nicotine self-administration in rats, a standard preclinical model for studying the reinforcing properties of drugs.
Mechanism of Action
Nicotine's Effect on the Dopaminergic System
Nicotine acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located on dopaminergic neurons in the ventral tegmental area (VTA).[1][4] This binding leads to depolarization and an increased firing rate of these neurons, resulting in the release of dopamine in the nucleus accumbens (NAc) and other forebrain regions.[1][2] This surge in dopamine is associated with the rewarding and reinforcing properties of nicotine, driving continued self-administration.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Role of trace amine-associated receptor 1 in nicotine’s behavioral and neurochemical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal-jop.org [journal-jop.org]
- 4. Mechanisms of Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR 1 modulation of addiction-related effects of nicotine - Jun-Xu Li [grantome.com]
- 6. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing RO5166017 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize the selective TAAR1 agonist, RO5166017, in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1][2] Unlike many other TAAR1 agonists, this compound has high selectivity with no significant activity at other targets, making it a valuable tool for studying TAAR1-mediated effects.[2][3] Its activation of TAAR1 leads to the stimulation of downstream signaling pathways, primarily through Gs and Gq proteins, which can modulate neurotransmission.[4]
Q2: What is a good starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to perform a dose-response experiment ranging from 1 nM to 1 µM. Based on published data, a concentration of 100 nM has been shown to effectively induce ERK1/2 phosphorylation in HEK293 cells stably expressing mouse TAAR1 (HEK-mTAAR1).[1] The optimal concentration will ultimately depend on the cell type, the specific biological endpoint being measured, and the expression level of TAAR1 in your cells.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in organic solvents such as DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5] When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium. It is crucial to ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected effect of this compound in my cells. What could be the reason?
A4: There are several potential reasons for a lack of effect. Firstly, ensure that your cell line expresses functional TAAR1. TAAR1 is known to be primarily an intracellular receptor, which can present challenges for ligand access.[4] Secondly, the potency of this compound can vary between species.[2] Confirm that you are using a concentration range appropriate for the species of your cell line. Lastly, the specific signaling pathway you are assessing might not be strongly activated by TAAR1 in your particular cell model. Consider investigating alternative downstream readouts, such as cAMP production or ERK1/2 phosphorylation.
Data Presentation
This compound In Vitro Activity
| Parameter | Species | Value | Cell Line | Reference |
| Ki | Human | 31 nM | HEK293 | [5] |
| Monkey | 24 nM | HEK293 | [5] | |
| Rat | 2.7 nM | HEK293 | [5] | |
| Mouse | 1.9 nM | HEK293 | [5] | |
| EC50 (cAMP) | Human | 55 nM | HEK293 | [2] |
| Monkey | 97 nM | HEK293 | [2] | |
| Rat | 14 nM | HEK293 | [2] | |
| Mouse | 3.3 - 8.0 nM | HEK293 | [2] | |
| IC50 (Firing Rate) | Mouse | 1.73 nM | VTA Slices | [6] |
Recommended Starting Concentrations for Cell Culture Experiments
| Cell Type | Assay | Recommended Starting Concentration | Reference |
| HEK293-mTAAR1 | ERK1/2 Phosphorylation | 100 nM | [1] |
| Cultured Cortical Neurons | GluN1 Phosphorylation | Not specified, but effects observed | [7] |
| General Cell Lines | Dose-Response | 1 nM - 1 µM | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your specific cell line using a standard MTT or similar cell viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log of the this compound concentration to determine the IC50 for cytotoxicity. Select concentrations for your experiments that show minimal to no impact on cell viability.
Protocol 2: Assessing TAAR1 Activation by Western Blot for Phospho-ERK1/2
This protocol describes how to measure the activation of a key downstream effector of TAAR1 signaling, ERK1/2, by detecting its phosphorylated form.
Materials:
-
Your cell line of interest
-
Complete cell culture medium and serum-free medium
-
This compound
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control for a short duration (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no response to this compound | 1. Low or no TAAR1 expression in the cell line. 2. TAAR1 is primarily localized intracellularly, limiting agonist access. 3. Species-specific differences in this compound potency. | 1. Verify TAAR1 expression using qPCR or Western blot. Consider transfecting your cells with a TAAR1 expression vector. 2. Ensure sufficient incubation time for the compound to cross the cell membrane. 3. Check the Ki and EC50 values for the species of your cell line and adjust the concentration range accordingly. |
| High background or off-target effects | 1. This compound concentration is too high. 2. The observed effect is not TAAR1-mediated. | 1. Perform a thorough dose-response curve to identify the optimal concentration with the highest specific activity and lowest off-target effects. 2. Use a TAAR1 antagonist (e.g., EPPTB) to confirm that the observed effect is blocked. As a negative control, use a cell line that does not express TAAR1. |
| Inconsistent results between experiments | 1. Instability of this compound in stock solution or culture medium. 2. Variability in cell culture conditions (e.g., cell passage number, confluency). | 1. Prepare fresh dilutions of this compound from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Cytotoxicity observed at effective concentrations | 1. The cell line is particularly sensitive to the compound. 2. The observed effect and cytotoxicity are linked. | 1. Reduce the incubation time with this compound. 2. Investigate downstream signaling pathways to see if the desired effect can be achieved at a lower, non-toxic concentration with a shorter exposure time. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified TAAR1 signaling pathway activated by this compound.
References
- 1. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of high-dose RO5166017
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5166017.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G-protein coupled receptor, TAAR1.[1][2] It exhibits high affinity and functional activity at TAAR1 across multiple species, including human, cynomolgus monkey, rat, and mouse.[2][3] Its primary mechanism involves the modulation of monoaminergic neurotransmission, particularly the dopamine (B1211576) and serotonin (B10506) systems.[1][3] Specifically, it has been shown to inhibit the firing of dopaminergic neurons in the Ventral Tegmental Area (VTA) and serotonergic neurons in the Dorsal Raphe Nucleus (DRN).[1][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for TAAR1. It has been reported to be greater than 15-fold selective for TAAR1 over a panel of 123 other receptors, ion channels, and transporters at a concentration of 10 µM. One study also found that high concentrations of this compound did not activate mouse TAAR4, another member of the TAAR family that can be activated by trace amines.[4]
Q3: What are the known downstream signaling effects of this compound?
A3: While in vitro studies have suggested that TAAR1 activation can stimulate several signaling pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), ERK1/2, and CREB, in vivo studies with this compound in rats have shown a more selective effect. In these studies, this compound did not affect the aforementioned pathways or GSK3β. Instead, it was found to selectively and TAAR1-dependently inhibit the activity of CaMKIIα in the nucleus accumbens (NAc).[1]
Troubleshooting Guide
Issue 1: Conflicting results regarding the effect of this compound on dopamine uptake.
Some users have reported observing what appear to be contradictory effects of this compound on dopamine transporter (DAT) function.
-
Observation A: Some studies suggest that this compound directly binds to DAT and inhibits dopamine uptake.[5][6]
-
Observation B: Other studies report that pretreatment with this compound leads to an increase in dopamine uptake in cultured cells and rodent synaptosomes. This effect appears to be TAAR1-dependent and may be mediated by an increase in cell-surface expression of DAT.[5][6]
-
Observation C: Furthermore, this compound has been shown to reduce hyperactivity in DAT knockout mice, suggesting that its mechanism of action for this behavioral effect may be independent of DAT.[1][2]
Possible Explanations and Troubleshooting Steps:
-
Dual and Opposing Actions: It is possible that this compound has two distinct effects: a direct, weak inhibitory effect on DAT and an indirect, TAAR1-mediated effect that leads to increased DAT trafficking to the cell surface and enhanced uptake. The net effect observed in an experiment could depend on the specific experimental conditions (e.g., concentration of this compound, pre-incubation time, cell type or brain region).
-
Experimental System: The observed effect may vary between in vitro and in vivo systems, as well as between different cell lines or animal strains.
-
Troubleshooting Experiment: To dissect these effects, researchers could perform a time-course experiment to see if the inhibitory and enhancing effects on dopamine uptake have different kinetics. Additionally, using a TAAR1 antagonist in conjunction with this compound could help to isolate the direct DAT-mediated effects from the indirect TAAR1-mediated effects.
Issue 2: Unexpected behavioral effects, such as aversion.
Researchers may observe aversive behaviors in animal models treated with this compound.
-
Observation: Studies have shown that this compound can induce conditioned taste aversion in rodents.[1][7]
Possible Explanations and Experimental Considerations:
-
On-Target Effect: The aversive effects of this compound are likely mediated by its on-target activity at TAAR1.
-
Experimental Design: When designing behavioral experiments, it is important to consider the potential for aversive effects to confound the interpretation of results, particularly in paradigms that rely on reward or reinforcement. Researchers should include appropriate controls to account for this.
Data Presentation
Table 1: Binding Affinity (Ki) and Functional Activity (EC50) of this compound at TAAR1
| Species | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) |
| Human | 31 | 55 |
| Cynomolgus Monkey | 24 | 97 |
| Rat | 2.7 | 14 |
| Mouse | 1.9 | 3.3 - 8.0 |
Data compiled from multiple sources.[1][2][3][8]
Experimental Protocols
1. Dopamine Uptake Assay in Synaptosomes
This protocol is adapted from methods described for measuring dopamine uptake in rodent brain synaptosomes.
-
Tissue Preparation:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal preparation with this compound or vehicle at various concentrations for a specified time.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine (e.g., [³H]-dopamine).
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the amount of radiolabeled dopamine taken up by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a potent DAT inhibitor like cocaine or GBR12909) from the total uptake.
-
Analyze the data using non-linear regression to determine kinetic parameters such as Vmax and Km.
-
2. Conditioned Place Preference (CPP)
This protocol describes a general procedure for assessing the rewarding or aversive properties of a compound.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore both chambers of the apparatus to determine any baseline preference for one chamber over the other.
-
Conditioning (Days 2-5): On alternating days, administer this compound and confine the animal to one chamber, and on the other days, administer vehicle and confine the animal to the other chamber. The pairing of the drug with the initially non-preferred or preferred chamber can be biased or unbiased depending on the experimental design.
-
Test (Day 6): Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber.
-
-
Data Analysis: An increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day is indicative of a rewarding effect, while a decrease suggests an aversive effect.
3. In Vivo Electrophysiology of Dopaminergic Neurons
This protocol outlines the general steps for recording the activity of single dopaminergic neurons in vivo.
-
Animal Preparation:
-
Anesthetize the animal with an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., the VTA).
-
-
Recording:
-
Slowly lower a recording microelectrode into the target brain region.
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and a specific firing pattern).
-
Establish a stable baseline recording of the neuron's spontaneous firing rate.
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally (via microiontophoresis) and record the change in the neuron's firing rate.
-
-
Data Analysis:
-
Spike sort the recorded data to isolate the activity of individual neurons.
-
Analyze the firing rate and pattern of the neuron before and after drug administration.
-
Visualizations
Caption: Simplified signaling pathway of this compound via TAAR1 activation.
Caption: Overview of key experimental workflows for studying this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO-5166017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Trace amine-associated receptor 1 agonists differentially regulate dopamine transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Navigating RO5166017 Dose-Response Curves: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on interpreting dose-response curves for the selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5166017. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] It is orally active and demonstrates cross-species activity.[2] Upon binding to TAAR1, a G protein-coupled receptor (GPCR), it can modulate downstream signaling pathways, including the modulation of monoaminergic neurotransmission.[3]
Q2: Why do I observe different potency (EC50/IC50) values for this compound across different experiments?
A2: Variations in potency are expected and can be attributed to several factors:
-
Species Differences: this compound exhibits different affinities and potencies for TAAR1 across various species (see Table 1).[1]
-
Assay System: The choice of in vitro assay (e.g., cAMP accumulation, ERK phosphorylation, electrophysiology) and the specific cell line used (e.g., HEK293 cells stably expressing TAAR1) can influence the measured functional activity.[2][4]
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can impact the ligand-receptor interaction and downstream signaling.
Q3: My in vivo results with this compound are not consistent. What are some potential reasons?
A3: In vivo studies introduce additional complexities. Inconsistent results can arise from:
-
Pharmacokinetics: The route of administration (e.g., oral, intraperitoneal), dose, and the metabolic rate of the animal model will affect the concentration of this compound reaching the target tissue.[3]
-
Animal Model: The genetic background of the animal strain can influence the expression and function of TAAR1 and other interacting proteins.
-
Behavioral Paradigm: The specific behavioral test being conducted and the timing of drug administration relative to the test are critical variables. For instance, doses of 0.1-0.3 mg/kg have shown anxiolytic-like properties in mice.[5]
Q4: How does this compound affect dopamine (B1211576) and serotonin (B10506) systems?
A4: this compound has been shown to inhibit the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[1][3] This modulation of monoaminergic systems is a key aspect of its pharmacological profile and is thought to underlie its potential therapeutic effects.[3] It does not appear to require the dopamine transporter (DAT) for its effects on dopamine-related functions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound in my cell-based assay. | Low or absent TAAR1 expression: The cell line used may not endogenously express TAAR1 or may have low expression levels. | Use a cell line known to express TAAR1 or a cell line stably transfected with the TAAR1 gene.[2] |
| Incorrect compound concentration: Errors in serial dilutions or degradation of the compound. | Prepare fresh stock solutions and verify the concentration. MedChemExpress provides solubility information for in vitro and in vivo preparations.[5] | |
| Assay insensitivity: The chosen assay may not be sensitive enough to detect the specific downstream signaling event. | Consider using a more sensitive assay, such as measuring cAMP levels or using electrophysiological recordings.[6] | |
| High variability between replicate wells in a dose-response plate. | Inconsistent cell seeding: Uneven cell distribution across the plate. | Ensure proper cell suspension and seeding techniques to achieve a uniform cell monolayer. |
| Pipetting errors: Inaccurate dispensing of compound or reagents. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Unexpected bell-shaped dose-response curve. | Off-target effects at high concentrations: At supra-physiological concentrations, this compound may interact with other receptors or cellular components. | Focus on the lower to mid-range of the dose-response curve that reflects TAAR1-specific effects. This compound is known for its high selectivity against other targets.[2] |
| Cellular toxicity: High concentrations of the compound may induce cytotoxicity, leading to a decrease in the measured response. | Perform a cell viability assay in parallel with the functional assay to assess cytotoxicity at each concentration. |
Quantitative Data Summary
Table 1: In Vitro Potency and Affinity of this compound at TAAR1 Across Species
| Species | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |
| Human | 31 | 55 | 95% |
| Mouse | 1.9 | 3.3 - 8.0 | 65 - 72% |
| Rat | 2.7 | 14 | 90% |
| Cynomolgus Monkey | 24 | 97 | 81% |
| Data sourced from Wikipedia and MedChemExpress.[1][2] |
Table 2: In Vivo Dose-Dependent Effects of this compound in Mice
| Dose (mg/kg, oral) | Observed Effect | Animal Model |
| 0.01 - 1 | Dose-dependent prevention of stress-induced hyperthermia (SIH) | NMRI mice |
| 0.1 - 0.3 | Anxiolytic-like properties | NMRI mice |
| Data sourced from MedChemExpress.[5] |
Experimental Protocols & Visualizations
Signaling Pathways of this compound
Activation of TAAR1 by this compound can initiate several downstream signaling cascades. While it has been shown to increase cAMP levels, some studies indicate that in certain contexts, it may not affect pathways like PKA, PKC, and CREB in vivo, but rather selectively inhibits CaMKIIα activity.[1] Other research has demonstrated that TAAR1 activation by this compound can lead to the phosphorylation of ERK1/2 and Akt, with the ERK1/2 pathway being linked to an increase in the anti-apoptotic protein Bcl-2.[4]
Caption: Signaling pathways activated by this compound upon binding to TAAR1.
General Experimental Workflow for Generating a Dose-Response Curve
The following workflow outlines the key steps for generating an in vitro dose-response curve for this compound, for example, using a cAMP accumulation assay in HEK293 cells stably expressing human TAAR1.
Caption: Workflow for an in vitro dose-response experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Aversive effects of RO5166017 at high concentrations in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the aversive effects of the Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5166017, at high concentrations in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known aversive effects at high concentrations?
A1: this compound is a selective full agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] While it has shown potential anxiolytic and antipsychotic-like effects at lower doses, high concentrations have been demonstrated to induce significant aversive effects in preclinical behavioral studies.[1] The most prominent reported aversive effect is conditioned taste aversion (CTA).[1][3]
Q2: What is conditioned taste aversion (CTA) and how does this compound induce it?
A2: Conditioned taste aversion is a behavioral paradigm where an animal learns to associate a novel taste with a negative internal state, leading to the subsequent avoidance of that taste.[1] Studies have shown that administration of this compound at a dose of 10 mg/kg following the consumption of a novel saccharin (B28170) or NaCl solution leads to a strong and persistent aversion to that taste in rats.[1] This effect is mediated by TAAR1, as it is absent in rats lacking the TAAR1 receptor.[1]
Q3: Are the aversive effects of this compound a class effect of TAAR1 agonists?
A3: There is evidence to suggest that aversive effects may be a common characteristic of TAAR1 agonists at higher doses. For instance, another TAAR1 agonist, RO5256390, has been reported to produce profound aversive, hypothermic, and locomotor suppressant effects in mice.[4] However, the specific dose at which these effects manifest can vary between different compounds.[2]
Q4: Do the aversive effects of this compound manifest in behavioral tests other than CTA?
A4: While CTA is the most thoroughly documented aversive effect of this compound, the potential for other aversive manifestations like conditioned place aversion (CPA) should be considered, especially given that other TAAR1 agonists have shown such effects.[1][4] Researchers should be aware that the choice of behavioral assay is critical in detecting and characterizing the aversive properties of a compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no conditioned taste aversion (CTA) observed with this compound.
-
Question: We are not observing a consistent CTA to saccharin in our rat model even at a 10 mg/kg dose of this compound. What could be the issue?
-
Answer: Several factors could contribute to this.
-
Habituation: Ensure that the animals have been properly habituated to the water bottles and the testing environment before the conditioning day. Insufficient habituation can lead to neophobia, confounding the results.
-
Novelty of Taste: The taste stimulus must be novel to the animals on the conditioning day. Any prior exposure to saccharin could interfere with the acquisition of the aversion.
-
Timing of Injection: The injection of this compound should be administered immediately after the brief exposure to the novel taste to ensure a strong association between the taste and the internal state induced by the compound.
-
Vehicle Control: Ensure your vehicle control group is not showing an aversion. The vehicle for this compound has been reported to contain ethanol, though at low concentrations.[5] It is crucial to verify that the vehicle itself does not have aversive properties in your experimental setup.
-
Strain Differences: The response to TAAR1 agonists can vary between different strains of rodents. The original studies demonstrating CTA with this compound were conducted in specific rat strains.
-
Issue 2: Observing significant locomotor suppression that may interfere with behavioral readouts.
-
Question: Our animals show a marked decrease in activity after high-dose this compound administration, which might be a confounding factor in our place preference test. How can we address this?
-
Answer: Locomotor suppression is a known effect of some TAAR1 agonists at high doses.[4]
-
Dose-Response Curve: It is essential to establish a full dose-response curve for this compound in your specific behavioral paradigm. This will help identify a dose that induces aversion without causing significant motor impairment that could interfere with the expression of the conditioned behavior.
-
Separate Locomotor Activity Testing: Conduct separate open-field tests to characterize the dose-dependent effects of this compound on locomotor activity.[6] This will allow you to dissociate the aversive effects from general motor suppression.
-
Test Timing: In paradigms like conditioned place preference, the testing phase is conducted in a drug-free state.[7][8] If locomotor suppression is observed during the conditioning phase, it may not directly impact the preference score on the test day. However, it is a crucial observation to report.
-
Issue 3: Difficulty in distinguishing between aversion and general malaise or sickness.
-
Question: How can we be sure that the observed avoidance behavior is due to a specific aversive effective of this compound and not just a general feeling of sickness?
-
Answer: This is a critical consideration in aversion studies.
-
Pica Behavior: In rats, pica (the eating of non-nutritive substances like kaolin (B608303) clay) can be a measure of malaise. Including a measure of kaolin consumption can help to dissociate specific aversion from a more generalized sickness response.
-
Body Temperature Monitoring: Some TAAR1 agonists have been shown to induce hypothermia.[4] Monitoring core body temperature can provide an additional physiological measure to correlate with the behavioral aversion.
-
Multiple Behavioral Assays: Utilizing a battery of behavioral tests can provide a more comprehensive picture. For example, if an animal shows aversion in a CTA paradigm but not in a shock-avoidance task, it might suggest a more specific aversive interoceptive effect rather than a general state of malaise.
-
Data Presentation
Table 1: Conditioned Taste Aversion to Saccharin Induced by this compound in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Saccharin Preference Score (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~85% | - |
| This compound | 3.2 | ~80% | Not Significant |
| This compound | 10 | ~20% | p < 0.05 |
| LiCl (Positive Control) | 127 | ~15% | p < 0.05 |
Data are adapted from Liu et al. (2022) and represent the preference for saccharin solution over water. A lower preference score indicates a stronger aversion.[1]
Table 2: Conditioned Taste Aversion to NaCl Induced by TAAR1 Agonists in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean NaCl Preference Score (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~90% | - |
| This compound | 10 | ~25% | p < 0.01 |
| RO5263397 | 3.2 | ~25% | p < 0.01 |
Data are adapted from Liu et al. (2022) and represent the preference for NaCl solution over water.[1]
Experimental Protocols
Protocol 1: Conditioned Taste Aversion (CTA)
This protocol is adapted from studies demonstrating CTA with this compound.[1]
-
Habituation (4 days):
-
House rats individually.
-
Provide two water bottles per cage.
-
Measure water consumption daily to establish a baseline.
-
-
Conditioning (Day 5):
-
Remove water bottles 24 hours prior to the conditioning session.
-
Present a single bottle of a novel taste solution (e.g., 0.1% saccharin or 0.2 M NaCl) for 10 minutes.
-
Immediately after the 10-minute exposure, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Return the home cage water bottles 30 minutes after the injection.
-
-
Preference Testing (Days 6-8):
-
Present the animals with two bottles: one with the conditioned taste solution and one with water.
-
Measure the consumption from each bottle over a 24-hour period for three consecutive days.
-
Calculate the preference score as: (volume of taste solution consumed / total volume of liquid consumed) * 100.
-
Protocol 2: Conditioned Place Aversion (CPA)
This is a general protocol for CPA that can be adapted for testing this compound.[8][9]
-
Apparatus:
-
A two-compartment chamber with distinct visual and tactile cues in each compartment (e.g., different wall colors, floor textures).
-
-
Pre-Conditioning (Day 1):
-
Place the animal in the apparatus with free access to both compartments for 15 minutes.
-
Record the time spent in each compartment to establish any baseline preference. For an unbiased design, the drug-paired compartment is assigned randomly. For a biased design, the initially non-preferred compartment is paired with the drug.
-
-
Conditioning (Days 2-5, alternating days):
-
Drug Pairing: On days 2 and 4, administer this compound at the desired dose and confine the animal to one compartment for 30 minutes.
-
Vehicle Pairing: On days 3 and 5, administer the vehicle and confine the animal to the other compartment for 30 minutes.
-
-
Test (Day 6):
-
In a drug-free state, place the animal in the apparatus with free access to both compartments for 15 minutes.
-
Record the time spent in each compartment.
-
A significant decrease in time spent in the drug-paired compartment compared to the pre-conditioning baseline or the vehicle-paired group indicates a conditioned place aversion.
-
Mandatory Visualization
Caption: TAAR1 signaling pathway activated by this compound.
Caption: Experimental workflow for Conditioned Taste Aversion.
References
- 1. Selective TAAR1 agonists induce conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust aversive effects of trace amine-associated receptor 1 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of trace amine-associated receptor 1 in nicotine’s behavioral and neurochemical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral tests in rodents coupled with dopamine signaling manipulations [protocols.io]
- 7. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Species-specific differences in RO5166017 potency (mouse vs. rat)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the species-specific differences in the potency of RO5166017, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, between mice and rats.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant difference in the in vivo efficacy of this compound between our mouse and rat models. Is this expected?
A1: Yes, it is expected to observe species-specific differences in the potency and efficacy of this compound. In vitro studies have demonstrated that this compound has a higher affinity and functional potency for mouse TAAR1 compared to rat TAAR1.[2][3] This intrinsic difference in receptor pharmacology likely contributes to variations in in vivo responses.
Q2: What are the specific binding affinity and functional potency values for this compound in mice versus rats?
A2: The following tables summarize the reported in vitro potency of this compound.
Table 1: Binding Affinity (Ki) of this compound at TAAR1 [2][3]
| Species | Ki (nM) | Cell Line |
| Mouse | 1.9 | HEK293 |
| Rat | 2.7 | HEK293 |
Table 2: Functional Potency (EC50) of this compound in cAMP Production Assay [1][3]
| Species | EC50 (nM) | Cell Line |
| Mouse | 3.3 - 8.0 | HEK293 |
| Rat | 14 | HEK293 |
Q3: My in vivo results in rats require much higher doses of this compound to achieve the same effect seen in mice. How can I troubleshoot my experimental design?
A3: This is consistent with the known pharmacology of the compound. Here are some troubleshooting steps:
-
Dose Selection: Ensure your dose range for rats is adjusted to account for the lower potency. Based on in vitro data, a higher dose in rats may be necessary to achieve a comparable level of TAAR1 engagement.
-
Pharmacokinetics: While this compound is known to be orally active and brain-penetrant, there could be species-specific differences in its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).[4] Consider conducting a pilot pharmacokinetic study in your specific rat and mouse strains to determine brain and plasma concentrations at your selected doses.
-
Strain Differences: Be aware that different strains of mice and rats can exhibit variability in drug response. Ensure you are using consistent and well-characterized strains for your experiments.
-
Target Engagement: If feasible, consider incorporating a target engagement biomarker to confirm that this compound is reaching and activating TAAR1 in the brain at the administered doses in both species.
Q4: Are there any known differences in the downstream signaling pathways activated by this compound in mice versus rats?
A4: The primary mechanism of action for this compound in both species is the activation of TAAR1, a Gαs-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).[5] This activation modulates dopaminergic and serotonergic neurotransmission.[4][6] While the fundamental pathway is the same, the magnitude of the response is expected to differ due to the variance in receptor potency.
Experimental Protocols
In Vitro Potency Determination (cAMP Assay)
This protocol outlines a general procedure for determining the functional potency of this compound in cells expressing either mouse or rat TAAR1.
-
Cell Culture: Maintain HEK293 cells stably expressing either mouse or rat TAAR1 in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Behavioral Assessment (Psychostimulant-Induced Hyperlocomotion)
This protocol provides a general workflow for assessing the in vivo efficacy of this compound in a model of hyperdopaminergic activity.
-
Animals: Use adult male mice or rats. Acclimate the animals to the testing room and locomotor activity chambers.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Psychostimulant Challenge: After a predetermined pretreatment time, administer a psychostimulant such as cocaine or amphetamine to induce hyperlocomotion.[6]
-
Locomotor Activity Recording: Immediately place the animals in the locomotor activity chambers and record their activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, stereotypy counts) and compare the effects of different doses of this compound to the vehicle control group.
Visualizations
Caption: this compound signaling pathway via TAAR1 activation.
Caption: General experimental workflow for assessing this compound potency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Behavioral Neuroscience - CAT N°: 32972 [bertin-bioreagent.com]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RO5166017 Administration for Stress-Induced Hyperthermia Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RO5166017 to minimize stress-induced hyperthermia (SIH) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to reduce stress-induced hyperthermia?
This compound is an orally active and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist.[1][2] Stress-induced hyperthermia is a physiological response to stressful situations, involving the activation of the sympathetic nervous system.[3] this compound mitigates this response by activating TAAR1, which in turn modulates monoaminergic neurotransmission, particularly the dopaminergic and serotonergic systems.[4] This activation has been shown to have anxiolytic-like effects, thereby reducing the hyperthermic response to stress.[1][4] The effect of this compound on SIH is TAAR1-dependent, as it is not observed in TAAR1 knockout mice.[4]
Q2: What is the recommended dose of this compound for minimizing stress-induced hyperthermia in mice?
Effective doses of this compound for significantly reversing stress-induced hyperthermia in mice range from 0.1 to 0.3 mg/kg when administered orally.[1][2][4] While doses as low as 0.01 mg/kg have been tested, they were found to be ineffective.[1][4] It is important to note that a higher dose of 1 mg/kg may lead to a decrease in basal body temperature, which could confound the interpretation of SIH results.[4]
Q3: How should this compound be prepared and administered for in vivo experiments?
This compound can be administered orally (p.o.) or intraperitoneally (i.p.). For oral administration, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] To prepare this, dissolve this compound in DMSO first, then add PEG300 and Tween-80, mix well, and finally add saline to the desired volume.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What is a typical experimental timeline for a stress-induced hyperthermia study with this compound?
A standard SIH protocol involves measuring the change in body temperature in response to a mild stressor. This compound or the vehicle is typically administered 60 minutes before the first temperature measurement (T1), which serves as the basal body temperature.[5][6] The stressor (e.g., handling and rectal probe insertion for temperature measurement) is then applied, and a second temperature measurement (T2) is taken 10-15 minutes after the first.[5][6] The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT = T2 - T1).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in stress-induced hyperthermia is observed with this compound treatment. | Incorrect Dosage: The dose of this compound may be too low. | Ensure the dose is within the effective range of 0.1-0.3 mg/kg for mice.[4] Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| Improper Drug Formulation: The compound may not be fully dissolved or may have precipitated out of solution. | Visually inspect the solution for any precipitates. If present, try gentle heating or sonication to redissolve the compound.[1] Prepare fresh solutions for each experiment. | |
| Timing of Administration: The time between drug administration and the stressor may be insufficient for the drug to reach effective concentrations in the brain. | Administer this compound at least 60 minutes before the first temperature measurement to allow for adequate absorption and distribution.[5][6] | |
| Animal Strain Differences: The response to this compound may vary between different mouse strains. | The reported effective doses were established in NMRI and C57BL/6 mice.[4] If using a different strain, consider that adjustments to the dose may be necessary. | |
| A significant decrease in basal body temperature (T1) is observed in the this compound-treated group. | High Dosage: The dose of this compound may be too high, leading to off-target effects or excessive receptor activation. | A dose of 1 mg/kg has been shown to decrease basal body temperature.[4] Reduce the dose to the 0.1-0.3 mg/kg range. The primary measure of SIH (ΔT) is designed to be relatively independent of changes in basal body temperature.[5] |
| High variability in temperature readings within and between experimental groups. | Inconsistent Handling and Measurement Technique: Variations in how animals are handled and how temperature is measured can introduce significant variability. | Ensure all technicians are trained in a standardized and consistent method for handling the animals and inserting the rectal probe.[7] Minimize the time taken for each measurement. |
| Environmental Factors: Fluctuations in ambient room temperature can affect the animals' core body temperature. | Maintain a stable and controlled ambient temperature throughout the experiment. | |
| Signs of animal distress beyond the expected mild stress of the procedure. | Dehydration or Adverse Drug Reaction: Although unlikely at the recommended doses, some animals may have an adverse reaction. | Closely monitor the animals for any signs of distress, such as excessive wetting around the snout, which could indicate dehydration.[8] If such signs are observed, provide supportive care as needed (e.g., intraperitoneal saline).[8] |
Experimental Protocols
Stress-Induced Hyperthermia (SIH) Protocol in Mice
-
Animal Acclimation: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Prepare this compound in the appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1]
-
Administration: Administer this compound (0.1-0.3 mg/kg) or vehicle orally (p.o.) to the mice.[4]
-
Habituation: Return the mice to their home cages for 60 minutes.[5][6]
-
Basal Temperature Measurement (T1): Gently remove the first mouse from its cage and measure its rectal temperature using a digital thermometer with a lubricated probe. Record this as T1.
-
Stressor and Second Temperature Measurement (T2): The handling and temperature measurement itself serves as the mild stressor. Return the mouse to its cage. After a 10-15 minute interval, measure the rectal temperature of the same mouse again and record it as T2.[5][6]
-
Data Analysis: Calculate the stress-induced hyperthermia (ΔT) for each mouse by subtracting T1 from T2 (ΔT = T2 - T1). Compare the ΔT values between the vehicle-treated and this compound-treated groups using appropriate statistical analysis.
Data Presentation
Table 1: Efficacy of this compound on Stress-Induced Hyperthermia in NMRI Mice
| Treatment Group | Dose (mg/kg, p.o.) | Change in Body Temperature (ΔT in °C) | Statistical Significance vs. Vehicle |
| Vehicle | - | ~1.2 | - |
| This compound | 0.01 | No significant change | Not Significant |
| This compound | 0.1 | Significantly reduced | p < 0.01 |
| This compound | 0.3 | Significantly reduced | p < 0.001 |
| This compound | 1.0 | Significantly reduced | p < 0.001 |
Note: Data are synthesized from published findings.[4] A dose of 1 mg/kg was noted to also decrease basal body temperature.
Visualizations
Caption: Signaling pathway of this compound in mitigating stress-induced hyperthermia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Neural circuit for psychological stress-induced hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Long Duration Whole Body Hyperthermia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in RO5166017 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TAAR1 agonist, RO5166017. Our aim is to help you address common challenges and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
In Vitro Experiments (e.g., Cell-based Assays)
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| Why am I observing low or no signal in my cAMP assay after this compound application? | 1. Suboptimal Cell Density: Too few cells will produce an insufficient signal. 2. Low Receptor Expression: The cell line may not express adequate levels of TAAR1. 3. Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, reducing the signal. 4. Compound Degradation: Improper storage or handling of this compound can lead to loss of activity. | 1. Optimize Cell Seeding: Perform a cell titration experiment to find the optimal density for a robust signal-to-background ratio. 2. Verify TAAR1 Expression: Confirm TAAR1 expression in your cell line using qPCR or FACS. Consider using a cell line with higher or induced expression. 3. Use PDE Inhibitors: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[1] 4. Proper Handling: Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| My cAMP assay has high background signal. What can I do? | 1. Excessive Cell Density: Too many cells can lead to high basal cAMP levels. 2. Constitutive Receptor Activity: Some GPCRs can be active even without an agonist. 3. Serum Effects: Components in the cell culture serum may stimulate adenylyl cyclase. | 1. Reduce Cell Number: Titrate down the number of cells per well. 2. Consider Inverse Agonists: If constitutive activity is suspected, test the effect of a TAAR1 inverse agonist. 3. Serum Starvation: Before the assay, switch to a serum-free or low-serum medium for a few hours. |
| The potency (EC50) of this compound in my assay is different from published values. Why? | 1. Species-Specific Differences: this compound exhibits different potencies at TAAR1 orthologs from different species. 2. Assay Conditions: Incubation time, temperature, and buffer composition can all affect the apparent potency. 3. Cell Line Differences: The specific cellular context (e.g., coupling efficiency to G proteins) can vary between cell lines. | 1. Confirm Species: Ensure you are comparing your results to data from the same species. See Table 1 for a summary of reported potencies. 2. Standardize Protocol: Maintain consistent assay parameters. Ensure your protocol aligns with established methods. 3. Use a Reference Compound: Include a known TAAR1 agonist with a well-characterized potency in your experiments as a positive control. |
| I'm observing a decrease in response to this compound upon repeated stimulation. What is happening? | Receptor Desensitization/Internalization: Prolonged or repeated exposure to an agonist can lead to receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization, reducing the number of receptors on the cell surface available for activation.[4] | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal stimulation time before significant desensitization occurs. 2. Washout Steps: If your experimental design allows, include washout steps between agonist applications to allow for receptor resensitization. 3. Investigate Desensitization: Consider performing assays to directly measure receptor internalization or β-arrestin recruitment. |
In Vivo Experiments (e.g., Behavioral Studies)
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| I am seeing high variability in the behavioral responses of my animals to this compound. | 1. Drug Administration: Inconsistent route, volume, or speed of injection can lead to variable drug exposure. 2. Vehicle Formulation: Poor solubility or stability of this compound in the vehicle can result in inconsistent dosing. 3. Animal Factors: The strain, sex, age, and housing conditions of the animals can all contribute to variability. 4. Environmental Factors: Differences in the testing environment (e.g., lighting, noise, time of day) can impact behavior. | 1. Standardize Administration: Ensure all personnel are trained on a consistent and precise drug administration technique. 2. Optimize Vehicle: Use a recommended vehicle formulation and ensure the compound is fully dissolved or evenly suspended before each administration.[2][3] Prepare fresh working solutions daily.[2] 3. Control Animal Variables: Use animals of the same strain, sex, and age range. House them under consistent conditions. 4. Consistent Environment: Maintain a standardized and controlled testing environment for all experimental groups. |
| The behavioral effect of this compound is not what I expected based on the literature. | 1. Dose-Response Relationship: The behavioral effects of this compound can be dose-dependent. You may be operating at a sub-optimal or supra-optimal dose. 2. Pharmacokinetics: The route of administration and vehicle can affect the absorption, distribution, metabolism, and excretion (ADME) of the compound, leading to different effective concentrations in the brain. 3. Habituation: The novelty of the testing environment can influence the drug's effects. | 1. Perform a Dose-Response Study: Conduct a thorough dose-response experiment to determine the optimal dose for your specific behavioral paradigm. 2. Review PK/PD: Consider the known pharmacokinetic and pharmacodynamic properties of this compound when designing your study. 3. Acclimatize Animals: Ensure an adequate habituation period to the testing environment before drug administration and behavioral assessment. |
| I am concerned about potential off-target effects of this compound. | Interaction with Other Receptors: While this compound is highly selective for TAAR1, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. There is also evidence of functional interactions between TAAR1 and dopamine (B1211576) D2 receptors.[5] | 1. Use Appropriate Doses: Use the lowest effective dose determined from your dose-response studies. 2. Include Control Groups: Use wild-type and TAAR1 knockout animals to confirm that the observed effects are TAAR1-dependent. 3. Consider Receptor Occupancy: If possible, perform studies to measure the extent of TAAR1 engagement at your chosen dose. |
Data Presentation
Table 1: Species-Specific Binding Affinity (Ki) and Potency (EC50) of this compound at TAAR1
| Species | Ki (nM) | EC50 (nM) | Emax (%) |
| Human | 31 | 55 | 95 |
| Cynomolgus Monkey | 24 | 97 | 81 |
| Mouse | 1.9 | 3.3 - 8.0 | 65 - 72 |
| Rat | 2.7 | 14 | 90 |
| Data compiled from multiple sources.[2][3] |
Experimental Protocols
1. In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring this compound-induced cAMP accumulation in HEK293 cells stably expressing TAAR1.
-
Cell Culture: Culture HEK293 cells expressing the TAAR1 of your species of interest in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Assay Preparation:
-
Wash the cells once with warm PBS.
-
Add 50 µL of stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
2. In Vivo Behavioral Assessment: Locomotor Activity
This protocol describes a general procedure for assessing the effect of this compound on locomotor activity in mice.
-
Animals: Use male C57BL/6J mice (8-12 weeks old), group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final dosing solution by diluting the stock in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Ensure the final DMSO concentration is 10% or less.
-
-
Experimental Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
30 minutes after administration, place each mouse in the center of an open-field arena (e.g., 40 x 40 x 40 cm).
-
Record the locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes using an automated video-tracking system.
-
-
Data Analysis:
-
Analyze the collected data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Compare the locomotor activity between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Canonical Gs-coupled signaling pathway of this compound via TAAR1 activation.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avenues for the Development of Therapeutics That Target Trace Amine Associated Receptor 1 (TAAR1): Mini-Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RO5166017 Interactions with Psychoactive Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions of the selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5166017, with other psychoactive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It displays high affinity and functional activity at human, monkey, rat, and mouse TAAR1.[1][2] Its selectivity is a key feature, as it shows no significant activity at other targets, which allows for the specific study of TAAR1-mediated effects.[3]
Q2: How does this compound interact with psychostimulants like cocaine and amphetamine?
A2: this compound generally attenuates the behavioral and neurochemical effects of psychostimulants. It has been shown to dose-dependently suppress cocaine-induced hyperlocomotion and stereotypies.[3] Furthermore, it can inhibit the expression of cocaine-induced conditioned place preference (CPP), a measure of drug reward.[3] The inhibitory effects of this compound on psychostimulant-induced behaviors are mediated by TAAR1, as these effects are absent in TAAR1 knockout mice.[3] Mechanistically, this compound has been found to inhibit cocaine-induced dopamine (B1211576) release in the nucleus accumbens (NAc).[3] While some TAAR1 agonists can interact with the dopamine transporter (DAT), this compound's ability to reduce hyperactivity in DAT knockout mice suggests its primary mechanism of action in this context is independent of DAT.[4]
Q3: What are the known interactions between this compound and antipsychotic medications?
A3: this compound exhibits interactions with antipsychotic drugs, primarily through the interplay between TAAR1 and the dopamine D2 receptor (D2R). TAAR1 and D2R can form heterodimers, and this interaction is crucial for modulating the dopaminergic system.[5] The D2R antagonist haloperidol (B65202) has been shown to enhance TAAR1-mediated signaling.[5] In vivo, the cataleptic effects of haloperidol are reduced in TAAR1 knockout mice, suggesting a functional interaction.[5] Co-administration of TAAR1 agonists with antipsychotics like olanzapine (B1677200) may lead to enhanced effects on certain behaviors. For instance, a combination of a TAAR1 agonist and olanzapine was more effective at reducing MK-801-induced hyperactivity in mice than either compound alone.[6]
Q4: Are there any known interactions between this compound and antidepressants?
A4: There is limited direct evidence for interactions between this compound and common antidepressants like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). However, TAAR1 activation does modulate the serotonergic system. This compound has been shown to inhibit the firing of serotonergic neurons in the dorsal raphe nucleus (DRN).[1] Additionally, TAAR1 activation can alter the pharmacology of 5-HT1A receptors.[1] One study found that the antidepressant-like effects of a different TAAR1 partial agonist were blocked by a D1 receptor antagonist, suggesting a potential interplay with dopamine pathways relevant to antidepressant action. Some studies have explored the co-administration of fluoxetine (B1211875) with other agents that modulate dopamine and serotonin systems, which could provide a basis for designing future interaction studies with this compound.[7][8] Monoamine Oxidase Inhibitors (MAOIs) have central effects that are modulated by TAAR1, indicating a potential for interaction.[9][10]
Q5: Does this compound interact with psychedelic compounds?
A5: Evidence suggests that some psychedelic compounds act as TAAR1 agonists. Lysergic acid diethylamide (LSD) has been identified as a TAAR1 agonist, and a TAAR1 antagonist can block the inhibitory effect of LSD on dopaminergic neurons.[11][12] Psilocin, the active metabolite of psilocybin, is also reported to be a TAAR1 agonist.[13] This shared target suggests a high potential for pharmacodynamic interactions between this compound and these psychedelics. Researchers should exercise caution and consider the possibility of additive or synergistic effects on the serotonergic and dopaminergic systems.
Troubleshooting Guides
Problem 1: Unexpected potentiation of effects when co-administering this compound with a D2 receptor antagonist.
-
Possible Cause: Formation of TAAR1-D2R heterodimers can enhance TAAR1 signaling in the presence of a D2R antagonist.[5]
-
Troubleshooting Steps:
-
Reduce the dose of this compound: Start with a lower dose range of this compound when co-administering with a D2 antagonist to avoid excessive downstream signaling.
-
Monitor for off-target effects: Observe animals for behaviors indicative of excessive dopaminergic or serotonergic stimulation.
-
Conduct dose-response studies: Systematically evaluate a range of doses for both compounds to characterize the nature of the interaction (e.g., additive, synergistic).
-
Problem 2: Attenuated behavioral effects of this compound in a specific mouse strain.
-
Possible Cause: There may be strain-dependent differences in TAAR1 expression or function.
-
Troubleshooting Steps:
-
Verify TAAR1 expression: If possible, perform qPCR or western blot to confirm TAAR1 expression levels in the brain regions of interest in the specific mouse strain being used.
-
Use a positive control: Administer a compound with a well-characterized TAAR1-dependent effect in that strain to confirm receptor functionality.
-
Consider a different species or strain: If the issue persists, consider using a different, well-characterized mouse strain or another rodent species like Sprague-Dawley rats.
-
Problem 3: Difficulty in interpreting locomotor activity data following co-administration.
-
Possible Cause: Both this compound and the co-administered compound may have independent effects on locomotor activity, leading to complex interaction patterns. For example, olanzapine on its own can decrease locomotor activity.[12][14]
-
Troubleshooting Steps:
-
Thorough baseline characterization: Ensure that the effects of each compound on locomotor activity are well-characterized individually across a range of doses before conducting interaction studies.
-
Appropriate control groups: Include control groups for each compound alone, as well as a vehicle-vehicle control group.
-
Time-course analysis: Analyze the locomotor data in time bins to identify any transient or delayed effects of the drug combination.
-
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Activities of this compound at TAAR1
| Species | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximal Efficacy (Emax, %) |
| Mouse | 1.9 | 3.3 - 8.0 | 65 - 72% |
| Rat | 2.7 | 14 | 90% |
| Human | 31 | 55 | 95% |
| Monkey | 24 | 97 | 81% |
Source: MedchemExpress, Wikipedia[2][3]
Table 2: Effects of this compound on Cocaine-Induced Hyperlocomotion in Mice
| This compound Dose (mg/kg, p.o.) | Cocaine Dose (mg/kg, i.p.) | % Inhibition of Hyperlocomotion |
| 0.1 | 20 | Not specified |
| 0.3 | 20 | Not specified |
| 1 | 20 | Significant Inhibition |
| 3 | 20 | Significant Inhibition |
Note: Specific percentage of inhibition is not available in the provided search results, but the effect is described as dose-dependent and significant at higher doses.
Table 3: Effect of Antipsychotics on Dopamine Release in Different Brain Regions
| Antipsychotic | Brain Region | Effect on Dopamine Release |
| Clozapine (B1669256) | Prefrontal Cortex | Increase |
| Nucleus Accumbens | No significant change | |
| Striatum | No significant change | |
| Haloperidol | Prefrontal Cortex | Increase |
| Nucleus Accumbens | Increase | |
| Striatum | Increase | |
| Olanzapine | Prefrontal Cortex | Increase |
| Nucleus Accumbens | Increase | |
| Striatum | Increase |
Source: Various preclinical studies[1][4][15]
Experimental Protocols
1. Assessment of Locomotor Activity in Mice
-
Objective: To evaluate the effect of this compound co-administration with another psychoactive compound on spontaneous or psychostimulant-induced locomotor activity.
-
Materials:
-
Open field arenas equipped with infrared beams for automated activity monitoring.
-
This compound.
-
Psychoactive compound of interest (e.g., cocaine, olanzapine).
-
Vehicle for both compounds.
-
Male C57BL/6J mice.
-
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the day of testing, habituate each mouse to the open field arena for 30-60 minutes.
-
Drug Administration: Administer this compound (or its vehicle) via the appropriate route (e.g., intraperitoneally, p.o.) at a predetermined time before the test. Administer the second psychoactive compound (or its vehicle) at its appropriate pretreatment time.
-
Locomotor Activity Recording: Place the mouse in the center of the open field arena and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of effects. Compare the locomotor activity between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
2. Conditioned Place Preference (CPP) in Rats
-
Objective: To assess the effect of this compound on the rewarding properties of a psychoactive compound.
-
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound.
-
Rewarding drug (e.g., cocaine).
-
Vehicle for both compounds.
-
Male Sprague-Dawley rats.
-
-
Procedure:
-
Pre-conditioning (Baseline Preference): On Day 1, place each rat in the central chamber and allow free access to all three chambers for 15-30 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer the rewarding drug and confine the rat to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the rat to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle conditioning should be counterbalanced across animals. To test the effect of this compound on the expression of CPP, administer it prior to the post-conditioning test.
-
-
Post-conditioning (Test): The day after the last conditioning session, place the rat in the central chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber for 15-30 minutes.
-
Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber). Compare the preference scores between treatment groups using statistical tests like t-tests or ANOVA.
-
Mandatory Visualization
References
- 1. Clozapine increases dopamine release in prefrontal cortex by 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine release and metabolism in the rat frontal cortex, nucleus accumbens, and striatum: a comparison of acute clozapine and haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Acute Haloperidol Treatment on Dopaminergic Markers, GAD67, and A2A Receptors in Rats with High and Low VCMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of acute and chronic clozapine on dopamine release and metabolism in the striatum and nucleus accumbens of conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Olanzapine affects locomotor activity and meal size in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Trace Amine-Associated Receptor 1 Selectively Attenuates the Reinforcing Effects of Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. Clozapine preferentially increases dopamine release in the rhesus monkey prefrontal cortex compared with the caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring selectivity of RO5166017 in complex biological systems
Welcome to the technical support center for RO5166017, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the selectivity of this compound in complex biological systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), with no significant activity at other targets.[1][2] It is a partial or near-full agonist depending on the species.[1] Its primary mechanism of action is the activation of TAAR1, a G protein-coupled receptor that modulates monoaminergic neurotransmission.[3]
Q2: What are the known binding affinities and potencies of this compound for TAAR1 in different species?
The binding affinity (Ki) and potency (EC50) of this compound for TAAR1 vary across species. The following table summarizes the available data.
| Species | Ki (nM) | EC50 (nM) |
| Human | 31 | 55 |
| Cynomolgus Monkey | 24 | 97 |
| Rat | 2.7 | 14 |
| Mouse | 1.9 | 3.3 - 8.0 |
Data sourced from MedChemExpress and Wikipedia.[1][4]
Q3: Is this compound soluble in aqueous solutions? How should I prepare my stock solutions?
This compound is sparingly soluble in aqueous buffers. For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution. The final concentration of the organic solvent in your aqueous experimental buffer should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. For in vivo studies, various formulations can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline, or a suspension in corn oil. It is advisable to prepare fresh working solutions daily.
Q4: What are the known downstream signaling pathways activated by this compound?
In vitro studies have shown that TAAR1 activation can lead to the activation of several signaling cascades, including those involving PKA, PKC, and ERK1/2.[1] However, in vivo studies in rats suggest that this compound selectively inhibits CaMKIIα activity in the nucleus accumbens in a TAAR1-dependent manner, without affecting PKA, PKC, ERK1/2, or GSK3β signaling pathways.[1] Activation of TAAR1 by this compound has also been shown to increase the phosphorylation of ERK1/2 in cell-based assays.[5][6]
Q5: Are there any known off-target effects of this compound?
This compound is reported to be highly selective for TAAR1 with no significant activity at other targets.[1][2] However, it is always good practice to experimentally confirm selectivity in your specific biological system.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in behavioral studies.
Possible Cause 1: Conditioned Taste Aversion (CTA)
This compound has been shown to induce conditioned taste aversion in rodents at doses that are also effective in other behavioral paradigms.[7][8] This aversive property could confound the interpretation of behavioral experiments where the animal's motivation or reward-seeking behavior is being assessed.
Troubleshooting Steps:
-
Run a CTA control experiment: Before embarking on extensive behavioral studies, perform a conditioned taste aversion experiment to determine if the doses of this compound you plan to use induce aversion in your specific animal model and experimental conditions.[7][9][10]
-
Use a dose-response curve: If CTA is observed, determine the minimal effective dose of this compound in your primary behavioral assay and assess if this dose is below the threshold for inducing CTA.
-
Consider alternative behavioral paradigms: If possible, use behavioral paradigms that are less likely to be influenced by aversive effects.
Possible Cause 2: Effects on food and water intake
While some studies suggest that this compound does not significantly affect regular food intake at doses that reduce the intake of drugs of abuse, it has been shown to suppress palatable food intake.[7]
Troubleshooting Steps:
-
Monitor food and water consumption: Routinely measure food and water intake in your experimental animals to assess any potential effects of this compound.
-
Control for motivational changes: If changes in food intake are observed, design your experiments to differentiate between a specific effect on the behavior of interest and a general effect on motivation or appetite.
Issue 2: Lack of expected biological response in vitro or in vivo.
Possible Cause 1: Poor compound solubility or stability.
As mentioned in the FAQs, this compound has limited aqueous solubility. Improper dissolution or degradation of the compound can lead to a lower effective concentration and a diminished biological response.
Troubleshooting Steps:
-
Verify solubility: Ensure that this compound is fully dissolved in your stock solution. For aqueous working solutions, do not exceed the recommended solubility limits.
-
Prepare fresh solutions: Prepare fresh working solutions of this compound for each experiment to avoid degradation.
-
Proper storage: Store stock solutions at -20°C or -80°C in an airtight container, protected from light.
Possible Cause 2: Species-specific differences in potency.
This compound exhibits different potencies for TAAR1 across different species.[1][4] The concentration that is effective in one species may not be sufficient in another.
Troubleshooting Steps:
-
Consult the literature: Refer to the known Ki and EC50 values for the species you are working with to determine an appropriate concentration range.
-
Perform a dose-response experiment: Empirically determine the optimal concentration of this compound for your specific cell type or animal model.
Possible Cause 3: Low or absent TAAR1 expression in the biological system.
The effects of this compound are dependent on the presence of its target, TAAR1. If your cells or tissue of interest do not express TAAR1, you will not observe a response.
Troubleshooting Steps:
-
Verify TAAR1 expression: Confirm the expression of TAAR1 in your biological system using techniques such as qPCR, western blotting, or immunohistochemistry.
-
Use a positive control: Include a cell line or tissue known to express functional TAAR1 as a positive control in your experiments.
Issue 3: Concern about potential off-target effects.
Even for a highly selective compound, it is crucial to experimentally validate its on-target specificity within the context of your biological system.
Troubleshooting Steps:
-
Use TAAR1 knockout/knockdown models: The most definitive way to confirm that the observed effects of this compound are mediated by TAAR1 is to use a TAAR1 knockout or knockdown model. The effects of this compound should be absent or significantly reduced in these models.[3][11]
-
Employ a selective TAAR1 antagonist: Pre-treatment with a selective TAAR1 antagonist should block the effects of this compound if they are on-target.
-
Perform counter-screening: Screen this compound against a panel of other relevant receptors, particularly other aminergic GPCRs, to confirm its selectivity.
-
Orthogonal assays: Confirm the on-target activity of this compound using multiple, independent assay formats that measure different downstream signaling events (e.g., cAMP accumulation, β-arrestin recruitment, ERK phosphorylation).
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is adapted from established methods for TAAR1 radioligand binding assays.[12][13][14]
Materials:
-
HEK293 cells stably expressing the TAAR1 of the desired species.
-
Membrane preparation buffer: 20 mM HEPES-NaOH, 10 mM EDTA, pH 7.4.
-
Binding buffer: 20 mM HEPES-NaOH, 10 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Radioligand: [3H]-RO5166017.
-
Unlabeled this compound for determining non-specific binding.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-TAAR1 cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspend the final pellet in a small volume of buffer for storage at -80°C.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the desired concentration of [3H]-RO5166017, and varying concentrations of unlabeled this compound (for competition binding).
-
For total binding wells, add only radioligand and buffer. For non-specific binding wells, add radioligand and a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the unlabeled this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: β-Arrestin Recruitment Assay
This is a general protocol for a cell-based assay to measure β-arrestin recruitment to TAAR1 upon agonist stimulation.[15][16][17][18] Commercially available assay kits (e.g., PathHunter from DiscoverX) provide specific reagents and detailed instructions.
Materials:
-
Cells co-expressing TAAR1 and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Cell culture medium and reagents.
-
This compound.
-
Assay-specific detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a 96-well assay plate and incubate overnight.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted compound to the appropriate wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for the time specified in the assay kit protocol (typically 60-90 minutes).
-
-
Detection:
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow the signal to develop.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol describes a general method to measure the phosphorylation of ERK1/2 in response to TAAR1 activation by this compound.[5][19][20][21]
Materials:
-
Cells expressing TAAR1.
-
Cell culture medium and reagents.
-
This compound.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blot equipment and reagents or an ELISA-based detection kit.
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells for a few hours before the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then add lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Detection of Phospho-ERK1/2 (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Visualizations
Caption: Signaling pathways potentially modulated by this compound upon TAAR1 activation.
Caption: A workflow for troubleshooting and validating the selectivity of this compound.
Caption: Logical relationships for determining the source of an observed effect with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective TAAR1 agonists induce conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective TAAR1 agonists induce conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Taste Aversion [augusta.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating RO5166017 Effects Using TAAR1 Knockout Mice: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5166017, in wild-type (WT) versus TAAR1 knockout (KO) mice. The data presented herein unequivocally demonstrates that the pharmacological effects of this compound are mediated through its interaction with TAAR1, highlighting the utility of TAAR1 KO mice as an essential tool for validating the mechanism of action of this and similar compounds.
Comparative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of this compound in WT and TAAR1 KO mice.
| Experiment | Genotype | Treatment | Effect | Source |
| Neuronal Firing Rate (VTA Dopaminergic Neurons) | Wild-Type | This compound (500 nM) | Decreased firing rate | [1] |
| TAAR1 KO | This compound (500 nM) | No effect on firing rate | [1] | |
| Neuronal Firing Rate (DRN Serotonergic Neurons) | Wild-Type | This compound (500 nM) | Decreased firing rate | [1] |
| TAAR1 KO | This compound (500 nM) | No effect on firing rate | [1] | |
| Cocaine-Induced Hyperlocomotion | Wild-Type | Cocaine + this compound | Prevention of hyperlocomotion | [2][3] |
| TAAR1 KO | Cocaine + this compound | No prevention of hyperlocomotion | [2][3] | |
| Conditioned Taste Aversion (CTA) | Wild-Type (Rat) | This compound (10 mg/kg, i.p.) | Significant taste aversion | [4] |
| TAAR1 KO (Rat) | This compound (10 mg/kg, i.p.) | No taste aversion | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
In Vitro Electrophysiology
Objective: To measure the effect of this compound on the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).
Animals: Adult male wild-type and TAAR1 knockout mice.
Procedure:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices (250-300 µm) containing the VTA or DRN are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
For recording, a slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Extracellular single-unit recordings of spontaneously active neurons are performed using glass microelectrodes filled with a saline solution.
-
Dopaminergic neurons in the VTA and serotonergic neurons in the DRN are identified based on their characteristic electrophysiological properties (e.g., firing rate, action potential waveform).
-
A stable baseline firing rate is recorded for at least 5-10 minutes.
-
This compound is bath-applied at the desired concentration (e.g., 500 nM), and the firing rate is recorded for another 10-15 minutes.[1]
-
Data are analyzed by comparing the firing rate before and after drug application.
Cocaine-Induced Locomotor Activity
Objective: To assess the ability of this compound to block the hyperlocomotor effects of cocaine.
Animals: Adult male wild-type and TAAR1 knockout mice.
Procedure:
-
Mice are individually housed and habituated to the testing room for at least 60 minutes before the experiment.
-
Locomotor activity is measured in open-field chambers equipped with infrared beams to automatically track horizontal and vertical movements.
-
On the test day, mice are pre-treated with either vehicle or this compound (e.g., 0.3-1 mg/kg, p.o.) 30 minutes before being placed in the open-field chambers.[5]
-
After a 30-minute habituation period in the chambers, mice are administered either saline or cocaine (e.g., 15-20 mg/kg, i.p.).[5]
-
Locomotor activity is then recorded for 60-90 minutes.
-
Data are analyzed by comparing the total distance traveled between the different treatment groups.
Conditioned Taste Aversion (CTA)
Objective: To determine if this compound induces aversive effects, leading to the avoidance of a novel taste.
Animals: Adult male wild-type and TAAR1 knockout rats or mice.
Procedure:
-
Habituation: Animals are water-deprived for 23 hours and then given access to two bottles of water for 30 minutes daily for several days to adapt them to the drinking schedule.
-
Conditioning: On the conditioning day, animals are presented with a novel taste, such as a 0.1% saccharin (B28170) solution, for a limited period (e.g., 15-30 minutes).[6]
-
Immediately after the drinking session, animals are injected with either vehicle or this compound (e.g., 10 mg/kg, i.p.).[4]
-
Testing: Two days after conditioning, the animals, again water-deprived, are given a two-bottle choice between the saccharin solution and water for 30 minutes.
-
The volume of liquid consumed from each bottle is measured.
-
The preference score for the saccharin solution is calculated as (volume of saccharin consumed / total volume of liquid consumed) x 100.
-
A lower preference score in the drug-treated group compared to the vehicle group indicates a conditioned taste aversion.
Visualizations
TAAR1 Signaling Pathway
Caption: TAAR1 Signaling Cascade.
Experimental Workflow for Validating this compound Effects
Caption: Workflow for TAAR1 KO Validation.
References
- 1. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Selective TAAR1 agonists induce conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
RO5166017: A Superior Alternative to Amphetamine for Selective TAAR1 Activation Studies
For researchers in neuroscience, pharmacology, and drug development, the study of Trace Amine-Associated Receptor 1 (TAAR1) offers a promising avenue for understanding neuropsychiatric disorders. While amphetamine has historically been used as a tool to investigate TAAR1, its utility is significantly hampered by its broad activity at other targets. This guide presents a comprehensive comparison of RO5166017 and amphetamine, providing experimental data that underscores the superiority of this compound as a selective agonist for TAAR1 activation studies.
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in modulating monoaminergic systems.[1] Unlike amphetamine, which exhibits significant pharmacological activity at various other targets, this compound allows for the specific investigation of TAAR1-mediated effects.[1] This selectivity is crucial for accurately dissecting the physiological roles of TAAR1 and for the development of novel therapeutics targeting this receptor.
Comparative Analysis of this compound and Amphetamine
The primary advantage of this compound over amphetamine lies in its selectivity. Amphetamine's actions are complex, involving interactions with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and vesicular monoamine transporter 2 (VMAT2), in addition to TAAR1.[2][3] This promiscuity makes it challenging to attribute any observed effect solely to TAAR1 activation. In contrast, this compound demonstrates high selectivity for TAAR1, with negligible activity at a wide array of other receptors and transporters.[1][4]
Quantitative Comparison of TAAR1 Activation
The following table summarizes the available quantitative data for this compound and amphetamine at TAAR1 across different species. It is important to note that direct head-to-head comparisons in the same study are limited, and potency can vary depending on the experimental system.
| Compound | Species | Potency (EC₅₀/Kᵢ) | Efficacy (Eₘₐₓ) | Reference |
| This compound | Human | EC₅₀: 55 nM / Kᵢ: 31 nM | 95% | [1][4] |
| Monkey (Cynomolgus) | EC₅₀: 97 nM / Kᵢ: 24 nM | 81% | [1][4] | |
| Rat | EC₅₀: 14 nM / Kᵢ: 2.7 nM | 90% | [1][4] | |
| Mouse | EC₅₀: 3.3 - 8.0 nM / Kᵢ: 1.9 nM | 65-72% | [1][4] | |
| Amphetamine (S-(+)-isomer) | Human-Rat Chimera | EC₅₀: 4.44 µM | Full Agonist | [5] |
| Rat | EC₅₀: 0.89 µM | Partial Agonist | [5] | |
| Mouse | EC₅₀: 0.92 µM | Full Agonist | [5] |
TAAR1 Signaling Pathways
Activation of TAAR1 by an agonist like this compound primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[7] Additionally, studies have indicated that TAAR1 activation can also influence other signaling pathways, such as the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine potency varies with dopamine uptake rate across striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Full versus Partial TAAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of full and partial agonists for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, addiction, and depression. Understanding the distinct in vivo profiles of full and partial TAAR1 agonists is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles. This document summarizes key quantitative data from preclinical studies, presents detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: In Vivo Efficacy and Neurochemical Effects
The following tables summarize the key in vivo findings for representative full and partial TAAR1 agonists, focusing on their effects on locomotor activity, drug self-administration, and neuronal firing.
Table 1: Effects of Full and Partial TAAR1 Agonists on Locomotor Activity
| Agonist Type | Compound | Animal Model | Experimental Paradigm | Dose (mg/kg, i.p.) | Outcome | Reference |
| Full Agonist | RO5256390 | Rat | Amphetamine-induced hyperlocomotion | 1, 3, 10 | Dose-dependent reduction in locomotor activity | (Revel et al., 2013) |
| RO5166017 | Mouse | Cocaine-induced hyperlocomotion | 10 | Significant decrease in locomotor activity | (Revel et al., 2011) | |
| Partial Agonist | RO5263397 | Rat | Methamphetamine-induced hyperlocomotion | 1, 3, 10 | Dose-dependent attenuation of hyperlocomotion | (Pei et al., 2017) |
| RO5203648 | Mouse | Amphetamine-induced hyperlocomotion | 10, 30 | Reduction in hyperlocomotion | (Revel et al., 2012) |
Table 2: Effects of Full and Partial TAAR1 Agonists on Drug Self-Administration
| Agonist Type | Compound | Animal Model | Drug of Abuse | Key Finding | Reference |
| Full Agonist | This compound | Rat | Nicotine (B1678760) | Attenuated nicotine intake and cue- and drug-induced reinstatement of nicotine-seeking | (Liu et al., 2018) |
| Partial Agonist | RO5263397 | Rat | Cocaine | Reduced cocaine intake and prevented cue- and stress-induced reinstatement of cocaine-seeking | (Thorn et al., 2014) |
| RO5263397 | Rat | Methamphetamine | Decreased the motivation to self-administer methamphetamine and blocked reinstatement of seeking | (Pei et al., 2017) | |
| RO5203648 | Rat | Cocaine | Attenuated cocaine self-administration | (Revel et al., 2012) |
Table 3: Electrophysiological Effects of Full and Partial TAAR1 Agonists on Monoaminergic Neurons
| Agonist Type | Compound | Brain Region | Neuronal Type | In Vivo/Ex Vivo | Effect on Firing Rate | Reference |
| Full Agonist | RO5256390 | Ventral Tegmental Area (VTA) | Dopaminergic | Ex vivo | Decreased | (Revel et al., 2013) |
| This compound | Dorsal Raphe Nucleus (DRN) | Serotonergic | Ex vivo | Decreased | (Revel et al., 2011) | |
| Partial Agonist | RO5263397 | Ventral Tegmental Area (VTA) | Dopaminergic | Ex vivo | Increased | (Revel et al., 2013) |
| RO5203648 | Dorsal Raphe Nucleus (DRN) | Serotonergic | Ex vivo | Increased | (Revel et al., 2012) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of TAAR1 and provide a visual representation of common experimental workflows used in the in vivo characterization of TAAR1 agonists.
Validating the On-Target Activity of RO5166017 with a TAAR1 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data validating the on-target activity of RO5166017, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist. The focus is on the use of TAAR1 antagonists to demonstrate that the pharmacological effects of this compound are specifically mediated by its interaction with TAAR1. This validation is crucial for the accurate interpretation of research findings and for the advancement of TAAR1-targeted drug discovery programs.
Introduction to this compound and TAAR1
This compound is a research compound developed by Hoffmann-La Roche that acts as a potent and selective agonist for TAAR1.[1][2] Unlike other TAAR1 agonists, such as methamphetamine and MDMA, this compound exhibits high selectivity for TAAR1 with minimal off-target activity, making it an invaluable tool for studying the physiological functions of this receptor.[1][2] TAAR1 is a G-protein coupled receptor (GPCR) that modulates the activity of monoaminergic systems, including dopamine (B1211576), serotonin, and norepinephrine, and is a promising therapeutic target for various neuropsychiatric disorders.
To rigorously demonstrate that the observed effects of this compound are indeed due to its action on TAAR1, it is essential to employ a strategy of pharmacological blockade using a selective TAAR1 antagonist. This guide will compare two key experimental approaches used for this validation: ex vivo electrophysiology in the ventral tegmental area (VTA) and in vivo microdialysis in the nucleus accumbens (NAc).
Comparative Analysis of Antagonist Validation Studies
Two primary antagonists have been utilized to confirm the on-target activity of this compound: RTI-7470-44 in electrophysiological studies and EPPTB in neurochemical assessments. The following sections present the quantitative data from these studies in a structured format and provide detailed experimental protocols.
Quantitative Data Summary
The tables below summarize the key findings from studies validating the on-target activity of this compound using TAAR1 antagonists.
Table 1: Electrophysiological Validation of this compound Activity in VTA Dopaminergic Neurons
| Treatment Condition | Firing Rate (Hz) | % Change from Baseline | Antagonist Used | Antagonist Concentration |
| Baseline | 1.0 ± 0.2 | - | N/A | N/A |
| This compound | Inhibited | - | N/A | Not specified |
| This compound + RTI-7470-44 | Reversed to baseline | - | RTI-7470-44 | 40 µM |
| RTI-7470-44 alone | 2.3 ± 0.6 | +130% | RTI-7470-44 | 40 µM |
Note: The exact concentration of this compound and the precise firing rate in its presence were not specified in the available search results. However, its inhibitory effect was confirmed to be reversed by RTI-7470-44.[3]
Table 2: Neurochemical Validation of this compound Activity in the Nucleus Accumbens
| Treatment Condition | Evoked Dopamine Release (% of Baseline) | Antagonist Used | Antagonist Concentration |
| Baseline | 100% | N/A | N/A |
| This compound (10 µM) | Reduced | EPPTB | 10 µM |
| This compound (10 µM) + EPPTB (10 µM) | Blocked reduction | EPPTB | 10 µM |
| EPPTB (10 µM) alone | Augmented | EPPTB | 10 µM |
Note: The precise percentage of reduction in dopamine release by this compound was not explicitly stated in the search results, but the blocking effect of EPPTB was clearly demonstrated.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and procedures involved in these validation studies, the following diagrams are provided.
TAAR1 Signaling Pathway
Activation of TAAR1 by this compound initiates a cascade of intracellular events. While the full spectrum of signaling is still under investigation, current evidence suggests coupling to Gs and Gq proteins, leading to the production of cyclic AMP (cAMP) and the potential activation of downstream effectors such as PKA, PKC, ERK, and CREB.[1][5][6] The interaction of TAAR1 with other receptors, such as the dopamine D2 receptor, can further modulate these signaling pathways.[6]
Caption: TAAR1 signaling cascade initiated by this compound.
Experimental Workflow for Antagonist Validation
The following diagram illustrates the general workflow for validating the on-target activity of this compound using a TAAR1 antagonist in both electrophysiology and microdialysis experiments.
Caption: Workflow for validating this compound's on-target activity.
Experimental Protocols
Ex Vivo Electrophysiology in VTA Brain Slices
This protocol is a generalized procedure based on standard methods for recording from VTA dopaminergic neurons.[7][8][9][10]
1. Brain Slice Preparation:
- Anesthetize an adult rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
- Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Rapidly dissect the brain and prepare horizontal or coronal slices (200-300 µm thick) containing the VTA using a vibratome.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 32-34°C.
- Identify putative dopaminergic neurons in the VTA based on their electrophysiological properties (e.g., slow, irregular firing rate; long-duration action potentials; presence of a hyperpolarization-activated cation current, Ih) and/or post-hoc immunohistochemical staining for tyrosine hydroxylase (TH).
- Perform whole-cell patch-clamp or cell-attached recordings to measure the spontaneous firing rate of the neurons.
3. Drug Application and Data Acquisition:
- Record a stable baseline firing rate for at least 5-10 minutes.
- Bath-apply this compound at the desired concentration and record the change in firing rate.
- After observing a stable effect of this compound, co-apply the TAAR1 antagonist (e.g., 40 µM RTI-7470-44) and continue recording to observe any reversal of the agonist's effect.[3]
- In separate experiments, apply the antagonist alone to determine its intrinsic effects on neuronal firing.
- Analyze the data by comparing the firing rates during baseline, agonist application, and agonist plus antagonist application.
In Vivo Microdialysis in the Nucleus Accumbens
This protocol outlines the general steps for conducting in vivo microdialysis to measure dopamine levels in the NAc.[11][12][13][14][15]
1. Surgical Implantation of Guide Cannula:
- Anesthetize the animal (typically a rat or mouse) and place it in a stereotaxic frame.
- Surgically implant a guide cannula targeting the nucleus accumbens using stereotaxic coordinates.
- Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
- On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the NAc of the awake, freely moving animal.
- Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
- Allow for a stabilization period of at least 1-2 hours.
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
3. Drug Administration and Sample Collection:
- Administer this compound (e.g., 10 µM via reverse dialysis or systemic injection).[4]
- Continue to collect dialysate samples to measure the effect of this compound on extracellular dopamine levels.
- In a separate group of animals or after a washout period, co-administer this compound with a TAAR1 antagonist (e.g., 10 µM EPPTB via reverse dialysis).[4]
- Collect dialysate samples to determine if the antagonist blocks the effect of this compound.
- Administer the antagonist alone in another experimental group to assess its independent effects.
4. Sample Analysis:
- Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Express the results as a percentage of the baseline dopamine concentration.
- At the end of the experiment, verify the correct placement of the microdialysis probe through histological analysis.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [a.osmarks.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of RO5166017's Efficacy in Attenuating Cocaine-Seeking Behavior
A Comparative Analysis of the TAAR1 Agonist RO5166017 and Alternative Therapeutic Strategies
The quest for an effective pharmacotherapy for cocaine addiction remains a significant challenge in the field of neuroscience and drug development.[1][2][3] Among the promising therapeutic targets, the trace amine-associated receptor 1 (TAAR1) has garnered considerable attention for its role in modulating the brain's dopaminergic system, a key player in the reinforcing effects of cocaine.[1][4] This guide provides a comparative analysis of the preclinical data supporting the efficacy of the selective TAAR1 agonist, this compound, in reducing cocaine-seeking behaviors, alongside a review of alternative compounds and their mechanisms of action.
This compound: A TAAR1 Agonist with Therapeutic Potential
This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that has been shown to negatively modulate dopamine (B1211576) transmission.[4] Preclinical studies have consistently demonstrated that activation of TAAR1 by this compound can attenuate various behaviors associated with cocaine addiction, including drug self-administration and reinstatement of cocaine-seeking, which is a preclinical model of relapse.[5][6][7]
The primary mechanism through which this compound exerts its effects involves the modulation of the mesocorticolimbic dopamine system.[8] Specifically, activation of TAAR1 in the nucleus accumbens (NAc), a critical brain region for reward and addiction, has been shown to dampen the activity of CaMKIIα, a key signaling molecule involved in synaptic plasticity and drug-seeking behavior.[5][6][7] This action ultimately reduces the excitatory signaling that drives the motivation to seek cocaine.[5][6][7]
Comparative Efficacy of TAAR1 Agonists in Cocaine-Seeking Models
Several TAAR1 agonists have been investigated for their potential to treat cocaine addiction. The following table summarizes the quantitative data from key preclinical studies on this compound and other notable TAAR1 agonists.
| Compound | Agonist Type | Animal Model | Behavioral Paradigm | Dosages | Key Findings | Reference |
| This compound | Full Agonist | Rat | Cocaine-Primed Reinstatement | 3.2 or 10 mg/kg, i.p. | Dose-dependently attenuated cocaine-induced reinstatement of cocaine-seeking.[5] | [5] |
| This compound | Full Agonist | Rat | Cue- and Drug-Induced Reinstatement | 5 μ g/0.5 μl/side (intra-NAc) | Microinjection into the NAc shell attenuated drug-induced reinstatement.[5][9] | [5][9] |
| This compound | Full Agonist | Rat | Yohimbine-Induced Reinstatement | 10 mg/kg, i.p. | Reduced yohimbine-induced reinstatement of cocaine-seeking.[4] | [4] |
| RO5263397 | Partial Agonist | Rat | Cue-, Drug-, and Stress-Induced Reinstatement | 3.2–5.6 mg/kg, i.p. | Reduced cocaine intake and reinstatement of cocaine-seeking.[4][6] | [4][6] |
| RO5203648 | Partial Agonist | Rat | Context- and Cocaine-Primed Reinstatement | Not specified | Suppressed cocaine seeking in models of relapse.[10][11] | [10][11] |
| RO5256390 | Full Agonist | Rat | Context- and Cocaine-Primed Reinstatement | Not specified | Dramatically reduced context cue- and cocaine-induced reinstatement.[1][10][11] | [1][10][11] |
Alternative Therapeutic Strategies for Cocaine Addiction
While TAAR1 agonists show significant promise, other pharmacological approaches are also under investigation. These include:
-
Dopamine Transporter (DAT) Inhibitors: Atypical DAT inhibitors, such as benztropine (B127874) analogs, are being explored as a form of agonist replacement therapy.[12] These compounds have a slower onset and lower maximal effects compared to cocaine, potentially reducing their abuse liability while still occupying the DAT.[12]
-
GABAergic Medications: Compounds that enhance GABAergic neurotransmission, such as baclofen, tiagabine, and topiramate, have shown some efficacy in reducing cocaine use.[2] These medications are thought to counteract the dopamine-enhancing effects of cocaine.[2]
-
Other Agonist Replacement Therapies: Stimulants with a lower abuse potential, such as methylphenidate and amphetamine analogs, have been considered as replacement therapies to manage cocaine dependence.[3][13] Bupropion, a weak dopamine and norepinephrine (B1679862) reuptake inhibitor, has also shown some utility, particularly when combined with behavioral therapies.[3][13]
Experimental Protocols
Detailed methodologies are crucial for the cross-study validation of these findings. Below are the protocols for key experiments cited in this guide.
Cocaine Self-Administration and Reinstatement Model
This experimental paradigm is widely used to study the reinforcing effects of drugs and to model relapse behavior.
-
Surgical Preparation: Rats are surgically implanted with intravenous catheters to allow for self-administration of cocaine.
-
Acquisition of Self-Administration: Animals are placed in operant conditioning chambers and learn to press a lever to receive an infusion of cocaine. This phase typically continues until a stable pattern of responding is established.
-
Extinction: Following the acquisition phase, lever pressing no longer results in cocaine delivery. This phase continues until the lever-pressing behavior significantly decreases.
-
Reinstatement: To model relapse, various stimuli can be used to reinstate the previously extinguished drug-seeking behavior. Common methods include:
-
Drug-Primed Reinstatement: A non-contingent injection of cocaine is administered.[5]
-
Cue-Induced Reinstatement: Presentation of cues previously associated with cocaine availability (e.g., a light or tone).[9]
-
Stress-Induced Reinstatement: Exposure to a stressor, such as a yohimbine (B192690) injection.[4]
-
-
Drug Administration: this compound or other test compounds are typically administered before the reinstatement session to evaluate their effects on cocaine-seeking behavior.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action of this compound.
Caption: Signaling pathway of this compound in modulating cocaine-seeking behavior.
Caption: Experimental workflow for the cocaine reinstatement model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Medications for the Treatment of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist replacement therapy for cocaine dependence: a translational review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 agonists attenuate extended‐access cocaine self‐administration and yohimbine‐induced reinstatement of cocaine‐seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 9. Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior | Journal of Neuroscience [jneurosci.org]
- 10. Activation of the Trace Amine-Associated Receptor 1 Prevents Relapse to Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the trace amine-associated receptor 1 prevents relapse to cocaine seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist Replacement for Stimulant Dependence: A Review of Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Agonist RO5166017 and the Endogenous Ligand p-Tyramine at the Trace Amine-Associated Receptor 1 (TAAR1)
For Immediate Release
PISA, Italy – A comprehensive comparison between the synthetic compound RO5166017 and the endogenous trace amine p-tyramine reveals significant differences in their pharmacological profiles at the Trace Amine-Associated Receptor 1 (TAAR1). This analysis, aimed at researchers, scientists, and drug development professionals, provides key data on binding affinity, potency, and efficacy, alongside detailed experimental methodologies to support further investigation into TAAR1-targeted therapeutics.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor implicated in a range of neurological and psychiatric disorders. Its activation by endogenous ligands, such as p-tyramine, and synthetic agonists, like this compound, modulates monoaminergic systems, making it a promising target for novel drug development.[1] This guide offers a detailed comparison of the pharmacological properties of the selective synthetic agonist this compound and the endogenous full agonist p-tyramine.
Pharmacological Profile: A Head-to-Head Comparison
This compound is a potent and selective agonist for TAAR1, with its activity varying across different species.[2] It is classified as a partial or near-full agonist depending on the species being examined.[2] In contrast, p-tyramine is an endogenous trace amine that acts as a full agonist at TAAR1.[2]
Quantitative Analysis of Receptor Interaction
The following tables summarize the key pharmacological parameters of this compound and p-tyramine at TAAR1, derived from in vitro studies.
Table 1: Binding Affinity (Ki) of this compound for TAAR1
| Species | Ki (nM) |
| Human | 31 |
| Mouse | 1.9 |
| Rat | 2.7 |
| Cynomolgus Monkey | 24 |
| Data sourced from studies using HEK293 cells expressing recombinant TAAR1.[3] |
Table 2: Potency (EC50) of this compound and p-Tyramine for TAAR1-Mediated cAMP Production
| Compound | Species | EC50 (nM) |
| This compound | Human | 55 |
| Mouse | 3.3 - 8.0 | |
| Rat | 14 | |
| Cynomolgus Monkey | 97 | |
| p-Tyramine | Human | 414.9[4] |
| Rat | 69 - 214 |
EC50 values for this compound were determined in HEK293 cells expressing recombinant TAAR1.[2] The EC50 for p-tyramine in human TAAR1 was determined in HEK293T cells using a cAMP biosensor.[4] The range for p-tyramine in rat TAAR1 reflects values from different studies.[5]
Table 3: Maximal Efficacy (Emax) of this compound for TAAR1-Mediated cAMP Production (relative to β-phenylethylamine)
| Species | Emax (%) |
| Human | 95 |
| Mouse | 65 - 72 |
| Rat | 90 |
| Cynomolgus Monkey | 81 |
| Emax values for this compound were determined in HEK293 cells expressing recombinant TAAR1.[2] |
Functional Effects on Neuronal Activity
Both this compound and p-tyramine have been shown to inhibit the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), a key region in the brain's reward system.[1][2] This shared functional effect underscores their common mechanism of action through TAAR1 activation. Studies in mouse brain slices have demonstrated that this compound's inhibitory effect on these neurons is dose-dependent.[1]
Signaling Pathways
Activation of TAAR1 by both this compound and p-tyramine initiates downstream signaling cascades primarily through the Gαs subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
cAMP Accumulation Assay
Objective: To quantify the potency and efficacy of TAAR1 agonists by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the TAAR1 of interest (human, mouse, rat, or monkey) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or p-tyramine for a specified incubation period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are determined using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.
-
Data Analysis: Dose-response curves are generated, and EC50 and Emax values are calculated using non-linear regression analysis.
Ex Vivo Electrophysiology
Objective: To assess the effect of TAAR1 agonists on the firing rate of dopaminergic neurons.
Methodology:
-
Slice Preparation: Coronal brain slices (e.g., 250 µm thick) containing the VTA are prepared from rodents.
-
Recording: Slices are transferred to a recording chamber and superfused with artificial cerebrospinal fluid (aCSF). Whole-cell or cell-attached patch-clamp recordings are performed on visually identified dopaminergic neurons.
-
Drug Application: After establishing a stable baseline firing rate, this compound or p-tyramine is bath-applied at various concentrations.
-
Data Acquisition and Analysis: Changes in the spontaneous firing frequency of the neurons are recorded and analyzed. The concentration of the agonist that produces a 50% reduction in the firing rate (IC50) is determined.
Conclusion
The synthetic agonist this compound demonstrates significantly higher potency at TAAR1 across multiple species compared to the endogenous ligand p-tyramine. While both compounds elicit a similar functional response by inhibiting dopaminergic neuron firing, the greater potency of this compound highlights its potential as a valuable tool for probing TAAR1 function and as a lead compound for the development of novel therapeutics. The provided data and experimental protocols offer a foundation for researchers to further explore the nuanced roles of TAAR1 in health and disease.
References
- 1. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Selective TAAR1 Agonists for Neuroscience Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective Trace Amine-Associated Receptor 1 (TAAR1) agonists, supported by experimental data. TAAR1 has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders. This document summarizes key performance indicators, details experimental methodologies for evaluating these compounds, and illustrates the underlying signaling pathways.
Performance Comparison of Selective TAAR1 Agonists
The following tables provide a quantitative comparison of several selective TAAR1 agonists that have been investigated in neuroscience research. These compounds exhibit varying affinities, potencies, and efficacies, which are crucial parameters for selecting the appropriate tool for specific research applications.
In Vitro Pharmacological Profile
| Compound | Receptor Target | Species | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (Emax, % relative to β-PEA) |
| Ulotaront (SEP-363856) | TAAR1 / 5-HT1A | Human | TAAR1: - 5-HT1A: 280 | TAAR1: 140 5-HT1A: 2300 | TAAR1: 101% 5-HT1A: 75% |
| Ralmitaront (RO6889450) | TAAR1 | Human | - | 110.4 | 40.1% |
| RO5256390 | TAAR1 | Human | 4.1 | 17 | 81% |
| Mouse | 0.9 | 1.3 | 59% | ||
| Rat | 9.1 | 47 | 76% | ||
| Monkey | 24 | 251 | 85% | ||
| RO5263397 | TAAR1 | Human | - | 17 | - |
| Rat | - | 35 | - | ||
| RO5166017 | TAAR1 | Human | - | 55 | 95% |
| Mouse | - | 3.3 - 8.0 | 65 - 72% | ||
| Rat | - | 14 | 90% | ||
| Monkey | - | 97 | 81% | ||
| LK00764 | TAAR1 | Human | - | 4.0 | 101% |
Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings |
| Ulotaront | Rodent models of schizophrenia | Reverses PCP-induced social interaction deficits. |
| Ralmitaront | Rodent models of schizophrenia | Demonstrates antipsychotic, cognitive improvement, and antidepressant activity. |
| RO5256390 | Rodent models of schizophrenia & compulsive behavior | Exhibits pro-cognitive and antidepressant-like properties; blocks compulsive overeating. |
| RO5263397 | Rodent models of PTSD & sleep regulation | Attenuates anxiety-like behavior and improves fear extinction in a single prolonged stress paradigm; regulates wakefulness. |
| This compound | Rodent models of PTSD & addiction | Reduces pathological fear learning in the stress-enhanced fear learning model; attenuates nicotine-induced neural activation and dopamine (B1211576) release. |
| LK00764 | Rodent models of schizophrenia & PTSD | Attenuates MK-801-induced hyperlocomotion and stress-induced hyperthermia; prevents behavioral abnormalities in a predator stress model. |
Key Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of findings.
In Vitro: cAMP Accumulation Assay
This assay is fundamental for determining the functional agonism of a compound at TAAR1, which is a Gs-coupled receptor.
Objective: To measure the dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) following agonist stimulation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transiently or stably transfected with a plasmid encoding for human or rodent TAAR1.
-
Assay Preparation: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: A range of concentrations of the test compound (e.g., TAAR1 agonist) is added to the wells. A known TAAR1 agonist like β-phenylethylamine (β-PEA) is used as a positive control.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
Data Analysis: The data are normalized to the response of the positive control and plotted as a dose-response curve to determine the EC50 and Emax values.
In Vivo: Microdialysis for Dopamine Release
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To assess the effect of a TAAR1 agonist on dopamine release in a brain region of interest, such as the nucleus accumbens.
Methodology:
-
Surgical Implantation: Rats or mice are anesthetized, and a guide cannula is stereotaxically implanted, targeting the desired brain region. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.
-
Drug Administration: The TAAR1 agonist is administered (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Dialysate collection continues for a set period post-administration.
-
Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline and plotted over time to visualize the effect of the agonist.
Behavioral Assays
Objective: To assess the antidepressant-like effects of a compound.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure: The animal (mouse or rat) is placed in the water for a 6-minute session.
-
Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded.
-
Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenic patients.
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure: The animal is placed in the chamber and, after an acclimation period, is subjected to a series of trials.
-
Trial Types: Trials consist of either a startling stimulus (pulse) alone (e.g., 120 dB) or a non-startling stimulus (prepulse) (e.g., 75-85 dB) presented shortly before the pulse.
-
Measurement: The startle response (a whole-body flinch) is measured in each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. An increase in PPI suggests an improvement in sensorimotor gating.
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Cascade
Activation of TAAR1 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA). TAAR1 can also signal through other pathways, including Protein Kinase C (PKC) and the Akt/GSK3β pathway, and can form heterodimers with other receptors like the dopamine D2 receptor, further modulating downstream signaling.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the typical workflow for conducting an in vivo microdialysis experiment to assess the effect of a TAAR1 agonist on neurotransmitter release.
This guide provides a foundational understanding of the comparative pharmacology of selective TAAR1 agonists and the experimental approaches used to characterize them. For more in-depth information, researchers are encouraged to consult the primary literature cited.
A Comparative Guide to RO5166017 and Other Tool Compounds for Trace Amine-Associated Receptor 1 (TAAR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective TAAR1 agonist, RO5166017, with other commonly used tool compounds for studying the pharmacology and function of the Trace Amine-Associated Receptor 1 (TAAR1). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compound for their specific research needs.
Introduction to TAAR1 and Tool Compounds
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is gaining significant attention as a therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction. The study of TAAR1 has been greatly facilitated by the development of selective tool compounds. An ideal tool compound exhibits high potency and selectivity for its target, enabling researchers to dissect its physiological roles with precision.
This compound was one of the first highly selective agonists developed for TAAR1, paving the way for a deeper understanding of this receptor's function.[1] This guide benchmarks this compound against other notable TAAR1 agonists, including full agonists like RO5256390, partial agonists such as RO5263397, and the clinically investigated compound ulotaront (SEP-363856).
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological profiles of this compound and other key TAAR1 tool compounds across various species.
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of TAAR1 Agonists
| Compound | Target | Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of β-PEA) | Agonist Type |
| This compound | TAAR1 | Human | 31 | 55 | 95% | Near-full agonist |
| Mouse | 1.9 | 3.3 - 8.0 | 65 - 72% | Partial agonist | ||
| Rat | 2.7 | 14 | 90% | Near-full agonist | ||
| Cynomolgus Monkey | 24 | 97 | 81% | Near-full agonist | ||
| RO5256390 | TAAR1 | Human | - | - | - | Full agonist |
| Mouse | - | - | - | Full agonist | ||
| Rat | - | - | - | Full agonist | ||
| RO5263397 | TAAR1 | Human | - | - | Low | Partial agonist |
| Mouse | - | - | Low | Partial agonist | ||
| Rat | - | - | Low | Partial agonist | ||
| Ulotaront (SEP-363856) | TAAR1 | Human | - | 38 | 109% | Full agonist |
| 5-HT1A | Human | - | 2300 | 74.7% | Partial agonist |
In Vivo and Functional Comparisons
The functional consequences of TAAR1 activation by these tool compounds have been investigated in various in vivo and ex vivo models.
Table 2: Summary of Comparative In Vivo and Functional Effects
| Feature | This compound | RO5256390 | RO5263397 | Ulotaront |
| Effect on Neuronal Firing | Decreases firing of VTA dopamine (B1211576) and DRN serotonin (B10506) neurons | Decreases firing of VTA dopamine and DRN serotonin neurons | Increases firing of VTA dopamine and DRN serotonin neurons | Inhibitory effects in VTA neurons |
| Interaction with DAT | Binds to and inhibits DAT; increases dopamine uptake via TAAR1 | Binds to and inhibits DAT; reduces dopamine uptake | - | Does not bind to DAT; reduces dopamine uptake |
| Effect on Cocaine-Induced Hyperactivity | Blocks hyperlocomotion | Blocks hyperlocomotion | - | - |
| Effect on Alcohol Consumption | Reduces alcohol intake (full agonist effect) | - | Reduces alcohol intake (partial agonist effect, more pronounced than this compound) | - |
| Conditioned Taste Aversion | Induces strong conditioned taste aversion | - | Induces conditioned taste aversion | - |
Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
TAAR1 Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Experimental Workflow: cAMP Accumulation Assay (BRET)
Experimental Protocols
Radioligand Binding Assay
A detailed protocol for a radioligand binding assay to determine the affinity of a test compound for TAAR1 is as follows:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the TAAR1 of the desired species.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled TAAR1 ligand (e.g., [3H]-RO5166017) and a range of concentrations of the unlabeled test compound.
-
Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (BRET)
This protocol describes a method to measure the functional potency of a TAAR1 agonist by quantifying cAMP production using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Preparation:
-
Co-transfect HEK293 cells with a plasmid encoding the TAAR1 of interest and a plasmid for a cAMP BRET biosensor (e.g., CAMYEL).
-
Plate the transfected cells into a 96-well microplate.
-
-
Assay Performance:
-
On the day of the assay, replace the culture medium with a suitable assay buffer.
-
Add the BRET substrate (e.g., coelenterazine-h) to each well.
-
Stimulate the cells by adding varying concentrations of the TAAR1 agonist (e.g., this compound).
-
-
Data Acquisition and Analysis:
-
Measure the BRET signal in real-time using a plate reader capable of detecting the two emission wavelengths of the BRET pair.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve.
-
From the curve, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for the test compound.
-
Conclusion
This compound remains a valuable tool for investigating TAAR1 function due to its high potency and selectivity. However, the choice of a tool compound should be guided by the specific research question. For studies requiring a full agonist with a clean profile at the dopamine transporter, ulotaront may be a suitable alternative. In contrast, RO5263397, as a partial agonist, is useful for exploring the effects of sub-maximal receptor activation. This guide provides a foundation for making an informed decision when selecting a TAAR1 tool compound for your research.
References
Safety Operating Guide
Proper Disposal of RO5166017: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like RO5166017 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment. This material should be treated as hazardous until comprehensive toxicological data becomes available.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.
Disposal Procedures for this compound
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in accordance with all applicable national and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Container Management:
-
Use containers that are in good condition and compatible with the chemical properties of this compound and any solvents used.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, secondary containment area to prevent spills.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description of the waste, including the name of the compound and any solvents present.
-
Prohibited Disposal Methods:
-
Do not discharge this compound or its solutions into the sewer system. [1] This can have detrimental effects on aquatic life and interfere with wastewater treatment processes.
-
Do not dispose of this compound in the regular trash. Improper disposal can lead to environmental contamination and potential exposure to non-laboratory personnel.
Decontamination of Glassware and Surfaces
Following any work with this compound, all contaminated glassware and work surfaces should be thoroughly decontaminated.
Recommended Decontamination Protocol:
-
Initial Rinse: Rinse glassware and surfaces with a suitable organic solvent in which this compound is soluble (e.g., ethanol, DMSO, or DMF). Collect this rinse as hazardous waste.
-
Secondary Wash: Wash with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect and Dispose: Collect all contaminated absorbent material and cleanup debris in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area using the procedure outlined above.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | (4S)-2-amino-N-ethyl-4,5-dihydro-N-phenyl-4-oxazolemethanamine | |
| CAS Number | 1048346-74-2 | |
| Molecular Formula | C12H17N3O | |
| Molecular Weight | 219.3 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
